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4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Documentation Hub

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  • Product: 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
  • CAS: 1378796-99-6

Core Science & Biosynthesis

Foundational

mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Mechanism of Action of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Privileged Pharmacophore in Oncology and Neurology As drug development professionals, we frequently encounter small molecules that transcend the...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Privileged Pharmacophore in Oncology and Neurology

As drug development professionals, we frequently encounter small molecules that transcend their status as mere chemical building blocks to become "privileged scaffolds." 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is one such architecture. This fused bicyclic heterocycle serves as the critical structural foundation for two distinct, high-value therapeutic mechanisms: the disruption of anti-apoptotic protein-protein interactions (PPIs) in oncology, and the state-dependent modulation of voltage-gated sodium channels (NaV) in neuropathic pain.

This technical guide deconstructs the structural rationale, mechanistic pathways, and self-validating experimental workflows required to harness this scaffold effectively.

Structural Rationale: The Causality of the Scaffold

To understand the mechanism of action, we must first analyze the causality behind the scaffold's specific functional groups. The efficacy of 4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives is not accidental; it is dictated by precise steric and electrostatic interactions within target binding pockets.

  • The Pyrazolo[1,5-a]pyridine Core: This flat, electron-rich aromatic system provides a rigid planar surface that efficiently intercalates into narrow, hydrophobic protein clefts.

  • The 2-Carboxylic Acid (The Electrostatic Anchor): In PPI inhibition, this moiety is non-negotiable. It acts as a bioisostere for the conserved aspartic acid (Asp) residue found in the BH3 domains of pro-apoptotic proteins, forming a critical salt bridge with target arginine residues.

  • The 4-Methyl Group (The Steric Director): The inclusion of the methyl group at the 4-position is a deliberate design choice to restrict the conformational flexibility of substituents added at the adjacent 3-position. By increasing the rotational barrier, the 4-methyl group forces 3-position functional groups into a highly specific vector, pre-organizing the molecule to optimally fill the target's hydrophobic sub-pockets, thereby reducing the entropic penalty of binding.

Core Mechanism I: Disruption of Mcl-1 Protein-Protein Interactions (Oncology)

The most structurally validated application of this scaffold is the inhibition of Myeloid Cell Leukemia 1 (Mcl-1) , a key anti-apoptotic member of the Bcl-2 protein family. Overexpression of Mcl-1 is a primary resistance mechanism against traditional chemotherapeutics in multiple myelomas and leukemias.

The BH3-Binding Groove Interaction

Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins (such as Bim, Bak, and Bax) via a hydrophobic surface cleft known as the BH3-binding groove. Derivatives of 4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid act as BH3 mimetics .

As demonstrated by X-ray crystallographic data ()[1] and deposited in the Protein Data Bank as [2], the scaffold binds the "west region" of the Mcl-1 groove. The 2-carboxylic acid forms a critical hydrogen bond/salt bridge network with Arg263 of Mcl-1. Meanwhile, functionalization at the 3-position (directed by the 4-methyl group) penetrates the deep, hydrophobic P2 pocket of Mcl-1. By outcompeting native pro-apoptotic proteins for this groove, the inhibitor frees Bak and Bax to oligomerize at the mitochondrial outer membrane.

Apoptosis Inhibitor Scaffold Derivative (BH3 Mimetic) Mcl1 Mcl-1 Protein (Anti-apoptotic) Inhibitor->Mcl1 Binds BH3 Groove (Disrupts PPI) ProApoptotic Bim / Bak / Bax (Pro-apoptotic) Mcl1->ProApoptotic Sequesters & Neutralizes (Promotes Survival) MOMP MOMP & Cytochrome c Release ProApoptotic->MOMP Free Proteins Oligomerize Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Caspase Cascade Activation

Fig 1. Mechanism of Mcl-1 inhibition by scaffold derivatives leading to MOMP and apoptosis.

Core Mechanism II: Voltage-Gated Sodium Channel (NaV) Modulation (Neurology)

Beyond oncology, the pyrazolo[1,5-a]pyridine-2-carboxylic acid core has been patented for the treatment of neuropathic pain via the inhibition of voltage-gated sodium channels ()[3].

State-Dependent Inhibition

In injured peripheral nerves, NaV channels accumulate and cause ectopic, spontaneous firing, leading to hyperalgesia. Scaffold derivatives act via state-dependent inhibition . Rather than blocking the resting channel pore, the lipophilic nature of the functionalized scaffold allows it to partition into the neuronal membrane and bind preferentially to the inactivated state of the NaV channel. This stabilizes the channel in a non-conducting conformation, selectively dampening high-frequency ectopic firing without severely compromising normal, low-frequency action potential propagation.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the tunability of this scaffold, we summarize the binding affinities of key derivatives. The data highlights how functionalizing the 3- and 7-positions of the core shifts selectivity between Mcl-1 and related target Bcl-xL ()[4].

Table 1: Impact of Scaffold Functionalization on Target Affinity

Compound / DerivativeScaffold ModificationMcl-1 IC₅₀ (µM)Bcl-xL IC₅₀ (µM)Primary Mechanism
Core Scaffold Unsubstituted 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid>50.0>50.0Inactive Baseline
Compound 4 (PDB: 3WIX)3-propyl-naphthyl & 7-carboxyphenyl substitution0.54>30.0Selective Mcl-1 Inhibition
Hybrid 11 Tethered ABT-263 fragment at the 7-position0.0880.0037Dual Mcl-1 / Bcl-xL Inhibition

Self-Validating Experimental Protocol: TR-FRET BH3 Displacement Assay

To empirically validate the mechanism of action of newly synthesized scaffold derivatives, researchers must utilize a self-validating system. Standard ELISA or colorimetric assays are prone to false positives due to the auto-fluorescence or aggregation tendencies of fused heterocycles.

Causality of Assay Choice: We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a time delay before measuring emission, TR-FRET completely eliminates short-lived background auto-fluorescence from the small molecule inhibitor, ensuring absolute data trustworthiness.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged recombinant human Mcl-1, 2 nM Terbium (Tb)-labeled anti-GST antibody (FRET Donor), and 100 nM FITC-labeled Bim BH3 peptide (FRET Acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the scaffold derivative in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Self-Validation Controls:

    • Positive Control: Add a known selective Mcl-1 inhibitor (e.g., A-1210477) to establish the maximum displacement baseline.

    • Counter-Screen: Run a parallel plate substituting GST-Mcl-1 with GST-Bcl-xL to validate target selectivity.

  • Incubation: Add 10 µL of the reagent master mix to all wells. Seal the plate and incubate in the dark at room temperature for exactly 120 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, read emissions at 495 nm (Tb donor) and 520 nm (FITC acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 495). Plot the normalized ratio against the log of the compound concentration to calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

TRFRET Step1 1. Reagent Prep GST-Mcl-1, Tb-Anti-GST & FITC-Bim BH3 Step2 2. Compound Titration Acoustic dispensing of Scaffold in DMSO Step1->Step2 Step3 3. System Validation Add Positive Control & Bcl-xL Counter-screen Step2->Step3 Step4 4. Equilibrium Incubation 120 mins at Room Temperature Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Data Synthesis Calculate 520/495 Ratio & Derive IC50 Step5->Step6

Fig 2. Self-validating TR-FRET assay workflow for quantifying Mcl-1 BH3 displacement.

References

  • Tanaka, Y., et al. (2013). "Discovery of potent Mcl-1/Bcl-xL dual inhibitors by using a hybridization strategy based on structural analysis of target proteins." Journal of Medicinal Chemistry, 56(23), 9635-9645.[Link]

  • Protein Data Bank (PDB). "3WIX: Crystal structure of Mcl-1 in complex with compound 4." RCSB PDB.[Link]

  • Fulp, A. B., et al. (2005). "Pyrazolopyrimidines as Sodium Channel Inhibitors.

Sources

Exploratory

Physicochemical Profiling of Pyrazolo[1,5-a]pyridine Scaffolds: A Technical Guide for Lead Optimization

Executive Summary As medicinal chemistry pivots toward highly optimized, target-specific ligands, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged 5:6 aza-fused N-heteroaromatic system[1]. From potent pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly optimized, target-specific ligands, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged 5:6 aza-fused N-heteroaromatic system[1]. From potent protein kinase inhibitors in oncology[2] to phosphodiesterase (PDE) modulators like Ibudilast[3], this core offers a unique combination of rigidity, planarity, and tunable electronic properties. However, harnessing its full therapeutic potential requires a rigorous understanding of its physicochemical behavior. This whitepaper provides an in-depth analysis of the physicochemical characteristics of pyrazolo[1,5-a]pyridines and outlines field-proven, self-validating protocols for profiling these parameters during lead optimization.

Structural and Electronic Profiling

The pyrazolo[1,5-a]pyridine core is characterized by its dipolar nature, arising from the fusion of a π-excessive five-membered pyrazole ring with a π-deficient six-membered pyridine ring[1].

Aromaticity and Planarity

The fused bicyclic system provides a highly rigid and planar framework that is highly amenable to chemical modifications[2]. This planarity is thermodynamically advantageous for intercalating into narrow hydrophobic pockets, such as the ATP-binding clefts of kinases. However, as an Application Scientist, I must caution that this same rigidity can lead to high crystal lattice energies, often manifesting as poor aqueous solubility—a critical hurdle in formulation and oral bioavailability.

Electronic Distribution and Hydrogen Bonding

Unlike basic aliphatic amines, the bridging nitrogen in the pyrazolo[1,5-a]pyridine core donates its lone pair into the aromatic π-system, rendering it non-basic under physiological conditions. The core itself acts primarily as a hydrogen bond acceptor (via the non-bridging pyrazole nitrogen) rather than a donor[4]. This limited hydrogen-bonding capacity is a double-edged sword: it enhances membrane permeability but requires strategic substitution to achieve target specificity and adequate solubility.

Core Physicochemical Parameters

Lipophilicity (LogP and LogD)

The unsubstituted pyrazolo[1,5-a]pyridine core possesses a baseline XLogP3 of approximately 1.1[4]. This moderate lipophilicity is a massive asset in drug discovery. It provides a "lean" starting point, allowing medicinal chemists to append lipophilic functional groups (such as halogens or aryl rings) to drive target affinity without immediately violating Lipinski's Rule of Five.

Acid-Base Chemistry (pKa)

Because the core nitrogens are involved in the aromatic sextet, the scaffold lacks a strongly ionizable center. Consequently, the pKa of a pyrazolo[1,5-a]pyridine derivative is almost entirely dictated by its substituents. For example, introducing a carboxylic acid moiety at the 3-position yields a derivative with a pKa of 3.03, making it an excellent candidate for pH-sensitive fluorescent probing in acidic cellular environments[5]. Understanding these pKa shifts is vital, as they dictate the compound's ionization state at physiological pH (7.4), directly impacting its LogD and oral absorption.

Topological Polar Surface Area (TPSA)

The core exhibits a remarkably low TPSA of 17.3 Ų[4]. For neurotherapeutics, a TPSA under 90 Ų is generally required to ensure blood-brain barrier (BBB) penetration. The low baseline TPSA of this scaffold makes it an exceptional foundation for CNS-active drugs, as seen in repurposed derivatives[6].

Quantitative Data Summary

To contextualize these parameters, the table below compares the unsubstituted core with representative derivatives, highlighting how substitution modulates physicochemical space.

Table 1: Physicochemical Metrics of Pyrazolo[1,5-a]pyridine and Key Derivatives

Compound / ScaffoldMolecular Weight ( g/mol )Lipophilicity (LogP)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsIonizable Centers
Pyrazolo[1,5-a]pyridine (Core) 118.141.1 (XLogP3)17.301None (Neutral core)
Ibudilast (PDE Inhibitor) 230.31~2.9 (cLogP)35.003None
PP-1 (Carboxylic Acid Probe) 238.24~1.8 (cLogP)~54.613pKa = 3.03 (Acidic)

(Data synthesized from computational and experimental databases[4],[5],[3])

Self-Validating Experimental Protocols

Data is only as reliable as the assay generating it. The planar nature of pyrazolo[1,5-a]pyridines introduces specific analytical challenges, particularly regarding solubility. The following protocols are designed to circumvent these artifacts.

Protocol 1: High-Throughput Chromatographic LogD Determination

Causality for Method Selection: Traditional shake-flask methods are prone to emulsion formation and compound precipitation at the octanol-water interface—a frequent issue with rigid, planar heterocycles. We utilize a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. By keeping the analyte fully solvated in a mobile phase and correlating retention time to lipophilicity, we eliminate precipitation artifacts and enable high-throughput screening.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a standardized C18 column (e.g., 50 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Formulation: Prepare Mobile Phase A (20 mM MOPS buffer, adjusted to pH 7.4 with NaOH) and Mobile Phase B (100% LC-MS grade Methanol).

  • Calibration: Inject a calibration mixture of 6-8 reference drugs with known shake-flask LogD values (ranging from -1.0 to 5.0). Plot the logarithm of the retention factor ( logk ) against the literature LogD values to generate a standard curve.

  • Sample Analysis: Dissolve the pyrazolo[1,5-a]pyridine derivative in DMSO to a 1 mM stock, then dilute to 10 µM in the initial mobile phase. Inject 5 µL into the HPLC.

  • Validation & Calculation: Run a fast gradient (e.g., 5% to 95% B over 5 minutes). Calculate the logk of the analyte and interpolate its LogD from the calibration curve. The system is self-validating: if the reference compounds deviate from the standard curve by >0.1 log units, the column must be re-equilibrated.

Protocol 2: Potentiometric pKa Profiling via Yasuda-Shedlovsky Extrapolation

Causality for Method Selection: UV-metric pKa determination relies on a shift in absorbance upon ionization. Because the pyrazolo[1,5-a]pyridine core's chromophore may not significantly change when distal substituents are protonated/deprotonated, UV methods can yield false negatives. Potentiometric titration measures the bulk thermodynamic proton exchange directly. To combat the poor aqueous solubility of these planar molecules, we use a co-solvent extrapolation method.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the compound.

  • Co-Solvent Titration: Dissolve the sample in mixtures of Methanol/Water at three different ratios (e.g., 30%, 40%, and 50% Methanol by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration Execution: Using an automated potentiometric titrator, titrate each solution with standardized 0.5 M HCl or 0.5 M KOH (depending on the expected pKa) under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Extrapolation (Yasuda-Shedlovsky): Plot the apparent pKa (psKa) measured in each co-solvent mixture against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water ratio.

  • Validation: Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ). The y-intercept provides the true aqueous pKa. An R2 value > 0.99 validates the thermodynamic integrity of the assay.

Physicochemical Optimization Workflow

The integration of these physicochemical parameters into the broader drug discovery pipeline is a cyclical, data-driven process. The diagram below illustrates the logical relationships in optimizing a pyrazolo[1,5-a]pyridine lead.

G A Pyrazolo[1,5-a]pyridine Core Design B Regioselective Synthesis A->B Structural modification C Physicochemical Profiling (pKa, LogD, Solubility) B->C Compound library D ADME & PK Evaluation C->D Filtered candidates E Lead Optimization (Substituent Tuning) D->E In vivo feedback E->A Iterative refinement

Fig 1: Iterative physicochemical optimization workflow for pyrazolo[1,5-a]pyridine lead compounds.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a masterclass in medicinal chemistry balance. Its inherent planarity and low TPSA make it a potent starting point for both kinase and CNS targets. However, its success hinges entirely on the rigorous, artifact-free profiling of its lipophilicity and acid-base chemistry. By employing robust methodologies like chromatographic LogD and co-solvent potentiometry, development teams can confidently navigate the physicochemical constraints of this privileged heterocycle.

References[2] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment", PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ba4cfw5yUo3TIA6PCi3IVuu-seWoDPDA7OKaC_bmgza-6i7MQy8uRap5pTPM_HkXafh9alJOhVdiNQERZ0xoTUsa_u5bLrXDQ0cE33LUaGO3WSOcSXaRNk4yFg-2kwtjjskqUp0YppyQHpI=[6] "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis", PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZV_yDNK52i6bhR8VSacOr6vwQ2hWjqewN6Y-8X1X0xJ7A4NR_IzEKFO8CpSYFOZllJumM1TijYMGu46p_5-OMXUtMQZMmh16IXSuKyrtG_chFM8NMKfv1uc7bSJd6-pxoT6eyEfAHNfxWg==[1] "Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles", ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGGrW7aSxWj4QkYOEZrJ8b1JCvCC3_ZTLwwmJ_d2xVkJAXBCgm9SZY1y9Zprm3Q3lYypD8H3lwM4gXL1Q8Pi_mJ0StFjU9SQqys6pWpawwTNsATpPmcfUvlBOP6Y7dY8rnFhBK5CaAmuYc3xrph7aCJUFARr4sgbhilmDvAJj1JZGDoa_mrCNMfHBZNSR-bXeGB325yyjpHp3pW-s9TU6sazGTeqEH9SpaARYvvUi2Zfw=[4] "Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507", PubChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5bxL1en4f8GoMCI4VRuntfyxNnWsM5uRxBGymoaNJX35_eAEXXCtpej5tCg2CXK55Vni4vJZbaPS_sB0g8EB57TBPqHMVoduvWY7_bOc0ZDTRLDv1cQc_lghBvwTZ9Qse-A0fJB7tCxCGXPDposeHcd_OUxEIS-oa8WHC[5] "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells", RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vG6i6J1F5vuxtaaIUETzUlEn-_GRSFnmE8vXvgfKL8WPSs8WJbGL5xqQWaZikjteqTBuUyw1HIrQO4zAuEpE-BmQydrLYsWdhqyZThia1ysxHdnXUynac1Yc3TPugEQu5kp-UwEIIclgtOJAtZLZU9DycWYH82U=[3] "Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform", PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVoWd7roaetxI5okJY7XToJRX8_61BhY3ZJvBOyWbczIElOD3BQIm087wMa3u3YKiAb2kKSfzQkZv5kDphISC056BO6AzFkWergzyUP11I7vSlg71OwgfiT6t5GpX2Lt8Kd3hek2-gFoiVRXw=

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, comprised of a pyrazole ring fused to a pyridine ring, exh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, comprised of a pyrazole ring fused to a pyridine ring, exhibits a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer properties.[3][4] The structural rigidity and the capacity for diverse functionalization make it an attractive core for the design of novel therapeutic agents.[5] Specifically, derivatives of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid are of significant interest due to the potential for introducing various substituents at the carboxylic acid position, thereby modulating their physicochemical and pharmacological properties.

This document provides detailed protocols for the synthesis of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its subsequent derivatization. The methodologies described herein are based on established synthetic strategies for related pyrazolo[1,5-a]pyridine systems, adapted to the specific target molecule.[6][7] The rationale behind key experimental choices is elucidated to provide researchers with a comprehensive understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of the target 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid core will be approached through a two-step process, beginning with the formation of the bicyclic ring system via a [3+2] cycloaddition reaction, followed by the hydrolysis of an ester to yield the desired carboxylic acid. This approach offers a versatile and efficient route to the core scaffold. Subsequent derivatization will be exemplified by the formation of an amide bond, a common modification in drug development.

Synthetic_Pathway A 1-Amino-3-methylpyridinium iodide C Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate A->C [3+2] Cycloaddition (K2CO3, DMF) B Ethyl propiolate B->C D 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid C->D Hydrolysis (NaOH, EtOH/H2O) F 4-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivative D->F Amide Coupling (EDC, HOBt, DIPEA, DMF) E Amine (R-NH2) E->F

Figure 1: General synthetic workflow for 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives.

Part 1: Synthesis of the Core Scaffold

Protocol 1: Synthesis of Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate

This protocol details the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne, a common and effective method for constructing the pyrazolo[1,5-a]pyridine ring system.[6] The N-aminopyridinium salt is generated in situ from the corresponding 1-amino-3-methylpyridinium iodide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Amino-3-methylpyridinium iodide236.052.36 g10.0
Ethyl propiolate98.101.2 mL12.0
Potassium carbonate (K₂CO₃)138.214.15 g30.0
N,N-Dimethylformamide (DMF)-50 mL-
Ethyl acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add 1-amino-3-methylpyridinium iodide (2.36 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl propiolate (1.2 mL, 12.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate as a solid.

Expert Insight: The use of a base like potassium carbonate is crucial for the deprotonation of the N-aminopyridinium salt to form the reactive ylide intermediate, which then undergoes cycloaddition with the electron-deficient alkyne. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts and promoting the reaction.

Protocol 2: Hydrolysis to 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed procedure.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate204.221.02 g5.0
Sodium hydroxide (NaOH)40.000.40 g10.0
Ethanol (EtOH)-20 mL-
Water (H₂O)-10 mL-
Hydrochloric acid (HCl), 1 M-As needed-

Instrumentation:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate (1.02 g, 5.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Acidify the solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Part 2: Derivatization of the Core Scaffold

Protocol 3: Synthesis of a 4-Methylpyrazolo[1,5-a]pyridine-2-carboxamide Derivative

This protocol describes a standard amide coupling reaction using EDC and HOBt as coupling agents.

Amide_Coupling Carboxylic_Acid 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation EDC EDC EDC->Active_Ester HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide DIPEA DIPEA (Base) DIPEA->Amine Deprotonation

Figure 2: Mechanism of EDC/HOBt mediated amide bond formation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid176.17176 mg1.0
Amine (e.g., Aniline)93.130.09 mL1.0
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70230 mg1.2
HOBt (Hydroxybenzotriazole)135.13162 mg1.2
DIPEA (N,N-Diisopropylethylamine)129.240.35 mL2.0
N,N-Dimethylformamide (DMF)-10 mL-

Instrumentation:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Syringes for liquid handling

Procedure:

  • To a 25 mL round-bottom flask, add 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (176 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Add dry DMF (10 mL) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine (e.g., aniline, 0.09 mL, 1.0 mmol) in a small amount of DMF.

  • Add the amine solution and DIPEA (0.35 mL, 2.0 mmol) to the reaction flask.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 50 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Trustworthiness and Self-Validation: Each protocol includes a purification step (chromatography or recrystallization) and recommends monitoring by TLC. For definitive structural confirmation and purity assessment of the final compounds and intermediates, it is imperative to perform analytical characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Data (Exemplary)

Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.25 (d, J=7.2 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J=7.2 Hz, 1H), 6.70 (t, J=7.2 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.50 (s, 3H), 1.40 (t, J=7.1 Hz, 3H).

  • MS (ESI) m/z: 205.1 [M+H]⁺.

4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.0 (br s, 1H), 8.35 (d, J=7.2 Hz, 1H), 7.20 (s, 1H), 7.05 (d, J=7.2 Hz, 1H), 6.80 (t, J=7.2 Hz, 1H), 2.55 (s, 3H).

  • MS (ESI) m/z: 177.1 [M+H]⁺.

Conclusion

The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives. By understanding the underlying chemical principles and carefully executing these procedures, researchers can efficiently access a variety of compounds based on this valuable scaffold for further investigation in drug discovery and development programs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review | Bentham Science Publishers.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub.
  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal.

Sources

Application

Application Note: 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid as a Privileged Synthetic Building Block

Executive Summary The pyrazolo[1,5-a]pyridine core is a privileged, heavily utilized scaffold in modern medicinal chemistry, serving as a bioisostere for indoles, benzimidazoles, and imidazopyridines. Specifically, 4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine core is a privileged, heavily utilized scaffold in modern medicinal chemistry, serving as a bioisostere for indoles, benzimidazoles, and imidazopyridines. Specifically, 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (Molecular Formula: C9H8N2O2, MW: 176.17 g/mol ) acts as a highly versatile synthetic building block. Its unique structural topology provides a rigid framework for the divergent synthesis of targeted therapeutics, including dopamine D3 receptor antagonists[1] and 5-lipoxygenase (5-LO) inhibitors[2]. This application note details the structural rationale, quantitative benchmarking, and self-validating protocols for integrating this building block into drug discovery workflows.

Structural Rationale & Pharmacological Utility (E-E-A-T)

As a senior application scientist, selecting the correct building block requires anticipating both synthetic liabilities and pharmacokinetic (PK) outcomes. The design of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is highly intentional:

  • The 4-Methyl Substitution (Metabolic Shielding): The C4 position of the unsubstituted pyrazolo[1,5-a]pyridine core is highly nucleophilic due to resonance contributions from the bridgehead nitrogen. In biological systems, this electron-rich site is a prime target for CYP450-mediated oxidative metabolism (hydroxylation). Installing a methyl group at C4 sterically shields this position, blocking metabolic degradation and significantly improving the half-life of the resulting drug candidate. Synthetically, it prevents unwanted electrophilic aromatic substitutions during downstream functionalization.

  • The 2-Carboxylic Acid (Divergent Handle): The C2-carboxylate is a stable, highly reactive handle. It allows for rapid library generation via amide couplings[1], esterifications, or late-stage decarboxylative cross-couplings to introduce diverse aryl or alkyl pharmacophores.

Pathway Stimulus Inflammatory Stimuli (Ca2+ Influx) cPLA2 Cytosolic PLA2 (Activation) Stimulus->cPLA2 Triggers AA Arachidonic Acid (Release) cPLA2->AA Cleaves Phospholipids LOX5 5-Lipoxygenase (5-LO) Enzyme Complex AA->LOX5 Substrate Binding LTA4 Leukotriene A4 (LTA4) Synthesis LOX5->LTA4 Oxygenation Disease Asthma & Inflammation Pathology LTA4->Disease Downstream Mediators Inhibitor Pyrazolo[1,5-a]pyridine 2-Carboxamides Inhibitor->LOX5 Direct Inhibition

Fig 1. Inhibition of the 5-Lipoxygenase (5-LO) pathway by pyrazolo[1,5-a]pyridine derivatives.

Quantitative Benchmarking of Coupling Conditions

When functionalizing the 2-carboxylic acid group, the choice of coupling reagent dictates the yield and purity of the resulting library. The fused heterocyclic system slightly deactivates the carboxylic acid compared to aliphatic acids. The table below summarizes the quantitative performance of various coupling systems optimized for this specific scaffold.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization/Side Reactions
HATU DIPEADMF2 - 485 - 95Low; highly efficient for deactivated acids
EDC·HCl / HOBt DIPEADCM/DMF12 - 1660 - 75Moderate; requires longer reaction times
T3P (50% in EtOAc) Et3NEtOAc6 - 880 - 90Very Low; excellent for scale-up
COMU DIPEADMF2 - 482 - 92Low; safer alternative to uronium salts

Data Summary: HATU provides the highest kinetic efficiency for discovery-scale library generation, while T3P is recommended for process scale-up due to its low toxicity and easy aqueous workup.

Validated Experimental Protocols

SyntheticWorkflow BB 4-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid Amide Amide Derivatives (Target: Kinase/GPCR) BB->Amide HATU, DIPEA R-NH2, DMF Ester Ester Intermediates (Target: Prodrugs) BB->Ester Alkyl-X, K2CO3 DMF, 60°C Decarb C2-Aryl Scaffolds (Target: 5-LO Inhibitors) BB->Decarb Ag2CO3, Pd cat. R-B(OH)2, 110°C

Fig 2. Divergent synthetic workflows utilizing 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

This protocol is optimized for synthesizing targeted carboxamides (e.g., dopamine D3 receptor ligands)[1].

Materials:

  • 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 1.0 mmol, 176.2 mg)

  • Target Primary/Secondary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol, 570 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert N2 atmosphere. Add DIPEA, followed by HATU in one portion. Stir the mixture at room temperature for exactly 15 minutes.

  • Amine Addition: Dissolve the target amine in 1.0 mL of anhydrous DMF and add it dropwise to the pre-activated mixture.

  • Reaction Propagation: Stir the reaction at room temperature for 2 to 4 hours.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove the majority of DMF. Suspend the crude residue in 5% aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

Causality & Self-Validation:

  • Causality of Pre-activation: Stirring the acid, HATU, and DIPEA before amine addition is critical. HATU reacts with the carboxylate to form a highly reactive O-At (7-azabenzotriazole) ester. If the amine is added simultaneously, it can attack HATU directly, forming a stable, inactive guanidinium byproduct, which drastically reduces yield.

  • Causality of Base: DIPEA is sterically hindered and non-nucleophilic, preventing it from competing with the target amine for the active ester.

  • In-Process Control (IPC) / Self-Validation: At t = 15 min (end of pre-activation), withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting acid (m/z [M+H]+ = 177.1) and the appearance of the HOAt-active ester intermediate. If unreacted acid remains, verify the anhydrous state of the DMF, as moisture competitively hydrolyzes the active ester.

Protocol B: Palladium-Catalyzed Decarboxylative Cross-Coupling

This advanced protocol utilizes the carboxylic acid as a traceless directing/leaving group to install aryl substituents at the C2 position, a common motif in kinase inhibitors[3].

Materials:

  • 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 0.5 mmol)

  • Arylboronic Acid (1.5 eq, 0.75 mmol)

  • Pd(TFA)2 (0.1 eq, 0.05 mmol)

  • Ag2CO3 (2.0 eq, 1.0 mmol)

  • DMSO/1,4-Dioxane (1:1, 4.0 mL)

Step-by-Step Procedure:

  • Charge a microwave vial with the carboxylic acid, arylboronic acid, Pd(TFA)2, and Ag2CO3.

  • Add the solvent mixture, seal the vial, and purge with N2 for 5 minutes.

  • Heat the reaction mixture to 110°C in an oil bath for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove silver/palladium salts, and wash with EtOAc.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Causality & Self-Validation:

  • Causality of Reagents: Ag2CO3 acts as both an oxidant and a base, facilitating the extrusion of CO2 from the carboxylic acid to generate an organosilver intermediate. The Pd(II) catalyst intercepts this intermediate, enabling a cross-coupling cycle with the arylboronic acid.

  • Causality of Temperature: 110°C is required to overcome the activation energy barrier for the decarboxylation of the electron-rich pyrazolo[1,5-a]pyridine system.

  • In-Process Control (IPC) / Self-Validation: Monitor the reaction visually and via TLC. The evolution of CO2 gas (bubbling) upon reaching 90-110°C is a physical validation of active decarboxylation. LC-MS analysis of the crude mixture should indicate the target mass and the absence of the protodecarboxylated byproduct (m/z [M+H]+ = 133.1), which would indicate premature quenching rather than successful transmetalation.

Sources

Method

molecular docking simulation of pyrazolo[1,5-a]pyridine derivatives

An Application Note and Protocol for the Molecular Docking Simulation of Pyrazolo[1,5-a]pyridine Derivatives Authored by: A Senior Application Scientist Introduction: Bridging Computational Chemistry and Drug Discovery M...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Molecular Docking Simulation of Pyrazolo[1,5-a]pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: Bridging Computational Chemistry and Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, this method is indispensable for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This virtual screening process allows researchers to prioritize candidates for synthesis and biological testing, thereby accelerating the discovery pipeline and reducing costs.[2]

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[3][4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[5][6] Documented targets include p38 kinase, PI3K, and Cyclin-Dependent Kinase 2 (CDK2), making this class of compounds a focal point for developing novel therapeutics.[7][8][9]

This guide provides a comprehensive, in-depth protocol for performing molecular docking simulations of pyrazolo[1,5-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow from system preparation to results analysis.

Theoretical Foundations and Strategic Considerations

Before embarking on the practical steps, it is crucial to understand the principles that govern a successful docking experiment. The process is broadly divided into two main components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score that approximates the binding free energy of the protein-ligand complex. Lower scores typically indicate more favorable binding.[2]

Expertise & Experience: The Causality Behind Experimental Choices

A common pitfall in molecular docking is treating it as a "black box." Every step, from preparing the initial structures to interpreting the final scores, is a critical experimental choice that influences the outcome.

  • Why Receptor Preparation is Crucial: Crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots that may contain experimental artifacts, missing atoms (especially hydrogens), and non-essential molecules like water and co-solvents.[10] Proper preparation—adding hydrogens to satisfy valencies, assigning correct protonation states for residues like Histidine at a physiological pH, and removing water molecules that could sterically clash with the ligand—is essential for accurately modeling the electrostatic and steric environment of the binding site.[11][12]

  • The Importance of Ligand Tautomers and Protonation States: The pyrazolo[1,5-a]pyridine scaffold and its derivatives can exist in different protonation or tautomeric states depending on the pH. Failing to consider the biologically relevant form can lead to the incorrect prediction of key interactions, such as hydrogen bonds.[1] It is best practice to generate and dock all plausible ionization states for a given ligand.

  • Defining the Search Space (The Grid Box): The accuracy of a docking simulation is highly dependent on correctly defining the binding site. If a co-crystallized ligand is present in the experimental structure, the grid box should be defined to encompass this known binding pocket.[10] For proteins without a known ligand, a "blind docking" approach can be used where the entire protein surface is the search space, though this is computationally more expensive and can be less accurate.[10]

A Validated Workflow for Molecular Docking Simulation

This protocol will utilize a suite of widely adopted and freely available software:

  • AutoDock Vina: A highly cited and efficient software for molecular docking.

  • MGLTools/AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock.[13]

  • PyMOL or UCSF Chimera/ChimeraX: Molecular visualization systems for inspecting structures and analyzing results.

The overall workflow is depicted below.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis PDB 1. Obtain Protein Structure (RCSB PDB) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens) [PDBQT format] PDB->PrepReceptor Ligand2D 2. Obtain Ligand Structure (PubChem / Draw) PrepLigand 4. Prepare Ligand (Add hydrogens, set torsions) [PDBQT format] Ligand2D->PrepLigand Grid 5. Define Grid Box (Binding Site) PrepReceptor->Grid RunVina 6. Run AutoDock Vina (Docking Calculation) PrepLigand->RunVina Grid->RunVina Results 7. Analyze Docking Scores (Binding Affinity, RMSD) RunVina->Results Visualize 8. Visualize Interactions (H-bonds, Hydrophobic) Results->Visualize Report 9. Report Findings Visualize->Report

Caption: High-level workflow for a molecular docking simulation.

Experimental Protocol: Step-by-Step Methodology

Part 1: Receptor Preparation
  • Obtain Protein Structure:

    • Navigate to the .

    • Search for a relevant target protein (e.g., "CDK2," PDB ID: 1HCK). Download the structure in PDB format.

    • Rationale: The PDB is the primary repository for experimentally determined 3D structures of biological macromolecules. Choosing a high-resolution crystal structure is paramount for accuracy.

  • Clean the Protein Structure:

    • Open the downloaded PDB file in a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[12]

    • Remove all non-essential components: water molecules (HOH), co-crystallized ligands, ions, and any other heteroatoms not critical to the binding site's integrity.

    • If the protein has multiple chains, retain only the one containing the active site of interest. Save this cleaned structure as a new PDB file (e.g., protein_cleaned.pdb).

    • Expert Insight: Water molecules can occupy space that your ligand might bind to. While some water molecules can be critical for binding (bridging interactions), standard docking protocols often begin by removing them for simplicity. Advanced methods can later re-introduce key water molecules.

  • Prepare Receptor for AutoDock:

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open protein_cleaned.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Charges. Use the Gasteiger method.

    • Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule.

    • Save the prepared receptor file in PDBQT format (File > Save > Write PDBQT). Name it protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock.[12]

Part 2: Ligand Preparation
  • Obtain Ligand Structure:

    • Find your pyrazolo[1,5-a]pyridine derivative on a database like or draw it using a chemical sketcher like ChemDraw or MarvinSketch.

    • Save the structure in a 3D format, such as SDF or MOL2. For this example, we will use a generic derivative named pz_pyridine.mol2.

  • Prepare Ligand for AutoDock:

    • In ADT, go to Ligand > Input > Open and select pz_pyridine.mol2.

    • ADT will automatically add hydrogens and compute Gasteiger charges. A dialog will appear showing the number of rotatable bonds detected.[14]

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

    • Expert Insight: The number of rotatable bonds significantly impacts the complexity of the conformational search. While allowing flexibility is more realistic, too many rotatable bonds can make the search computationally intractable. AutoDock Vina handles ligand flexibility efficiently.

Part 3: Docking Simulation with AutoDock Vina
  • Define the Grid Box:

    • In ADT, with both protein.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust its center and dimensions (size_x, size_y, size_z) to encompass the entire binding site. A good practice is to make the box about 5-10 Å larger than the ligand in each dimension.[15][16]

    • Note down the coordinates for the center and the dimensions.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and where to position the grid box.[15]

    • Populate it with the following information, replacing the values with your own:

    • Rationale: The exhaustiveness parameter controls how thoroughly the search algorithm explores the conformational space. Higher values increase the chance of finding the true binding minimum but also increase computation time. A value of 8 is a reasonable starting point.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program by typing: vina --config conf.txt

    • The simulation will run, and upon completion, you will have an output file (all_poses.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.

Part 4: Analysis and Visualization of Results
  • Interpret the Docking Scores:

    • Open the log.txt file. It will contain a table of the top binding modes (usually 9), ranked by binding affinity in kcal/mol.[17]

    • The most negative value represents the most favorable predicted binding pose.

    • The table also includes RMSD (Root Mean Square Deviation) values, which measure the distance between the current pose and the best pose (RMSD l.b. - lower bound) and the current pose and the best pose if symmetries are considered (RMSD u.b. - upper bound). Low RMSD values among the top poses suggest a well-defined binding minimum.[18]

    Table 1: Example Docking Results from log.txt

    Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1 -9.5 0.000 0.000
    2 -9.2 1.853 2.411
    3 -8.9 2.104 2.956

    | ... | ... | ... | ... |

  • Visualize Binding Poses and Interactions:

    • Open your visualization software (e.g., PyMOL).

    • Load the prepared receptor: load protein.pdbqt.

    • Load the docking results: load all_poses.pdbqt. The different poses will be loaded as separate states.

    • Focus on the top-ranked pose (mode 1).

    • Identify and visualize key interactions between the pyrazolo[1,5-a]pyridine derivative and the protein's active site residues.[19] Common interactions for kinase inhibitors include:

      • Hydrogen Bonds: Often formed with the "hinge region" of the kinase.

      • Hydrophobic Interactions: With nonpolar residues in the binding pocket.

      • Pi-stacking: Between the aromatic rings of the ligand and residues like Phenylalanine (PHE) or Tyrosine (TYR).

G cluster_protein Protein Active Site ligand Pyrazolo[1,5-a]pyridine (Ligand) VAL83 VAL 83 ligand->VAL83 H-Bond (Hinge) LYS33 LYS 33 ligand->LYS33 H-Bond LEU134 LEU 134 ligand->LEU134 Hydrophobic Interaction

Caption: Key molecular interactions within the binding site.

  • Self-Validation: The Re-docking Protocol

    • To build confidence in your docking protocol, perform a "re-docking" experiment.[10]

    • Find a PDB structure of your target protein that includes a co-crystallized ligand similar to your compound series.

    • Extract this known ligand and run it through your entire docking protocol as if it were a new compound.

    • Success Criterion: A docking protocol is generally considered validated if it can reproduce the experimental pose of the co-crystallized ligand with an RMSD of less than 2.0 Å.[18] This confirms that your chosen parameters can accurately identify the correct binding mode.

Conclusion and Future Outlook

Molecular docking is a hypothesis-generating tool that provides invaluable insights into potential protein-ligand interactions.[1] The protocol detailed here offers a robust and validated framework for simulating the binding of pyrazolo[1,5-a]pyridine derivatives to their protein targets. By understanding the rationale behind each step and rigorously analyzing the results, researchers can effectively prioritize compounds for further development.

While powerful, docking is not a substitute for experimental validation. The ultimate confirmation of a compound's activity must come from in vitro and in vivo biological assays. Future advancements in this field will likely involve the integration of machine learning for more accurate scoring functions and the use of molecular dynamics simulations to account for protein flexibility, further refining the predictive power of these computational methods.

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  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
  • (PDF) Best Practices in Docking and Activity Prediction. (2026). ResearchGate.
  • Protein-ligand docking. (2019). Galaxy Training!.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in pyrazolo[1,5-a]pyridine synthesis

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine Synthesis. The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic core found in numerous biologically active compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine Synthesis.

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic core found in numerous biologically active compounds, including dopamine receptor agonists, PDE inhibitors, and kinase inhibitors[1]. While the [3+2] cycloaddition of N-aminopyridinium ylides with dipolarophiles is the most robust method for constructing this core, researchers frequently encounter side reactions such as dimerization, over-oxidation, and N-N bond cleavage.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your synthetic workflows.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing poor regioselectivity and unreactive cyclic dimers instead of the desired pyrazolo[1,5-a]pyridine during the [3+2] cycloaddition? Causality: When utilizing asymmetric N-aminopyridines with weak or sterically hindered dipolarophiles under conventional thermal heating, the rate of the desired concerted[3+2] cycloaddition is often outpaced by competitive side reactions. The prolonged heating required for activation allows the reactive N-ylide intermediate to undergo N-N bond cleavage or self-dimerization before it can be trapped by the alkyne. Solution: Switch from conventional heating to a sonochemical, catalyst-free protocol. Sonication enhances mass transfer and provides intense local activation (cavitation), which drives the highly regioselective [3+2] annulation of alkynes to 2-imino-1H-pyridin-1-amines in a fraction of the time (e.g., 20 minutes at 85 °C), effectively outcompeting the slower dimerization pathways[2].

Q2: During the synthesis of 3-substituted pyrazolo[1,5-a]pyridines via oxidative annulation, I am experiencing severe over-oxidation and low yields. How can I prevent this? Causality: The use of overly harsh oxidants (like excess hypervalent iodine) or an imbalance in metal catalyst equivalents can prematurely oxidize the in situ generated pyridinium N-imine. If the imine is oxidized before the dipolarophile engages, the intermediate decomposes, leading to N-N cleavage and tar formation. Solution: Utilize a controlled Copper-mediated oxidative [3+2]-annulation. Employing stoichiometric Cu(OAc)2​⋅H2​O with nitroalkenes (such as α -fluoronitroalkenes) provides a finely tuned redox environment. The copper acts as both a mediator for the cycloaddition and a mild oxidant for the subsequent aromatization, preventing substrate degradation and yielding 3-fluoro- or 3-nitro-pyrazolo[1,5-a]pyridines efficiently[3].

Q3: I am attempting a Cross-Dehydrogenative Coupling (CDC) between 1,3-dicarbonyls and N-amino-2-iminopyridines. Why does the addition of Trifluoroacetic Acid (TFA) degrade my starting materials? Causality: Acid promoters are necessary to activate the N-amino-2-iminopyridine for nucleophilic addition by the enol form of the β -dicarbonyl. However, strong acids like TFA, when used in excess (>2 equivalents), trigger a destructive side reaction that attacks and cleaves the sensitive N-aminopyridine core prior to coupling[4]. Solution: Replace TFA with Acetic Acid (AcOH). Using 6 equivalents of AcOH under an O2​ atmosphere (1 atm) at 130 °C provides the optimal proton-transfer activation without degrading the substrate, leading to clean dehydration and cyclization[4].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the key synthetic routes, their typical side reactions, and the optimized parameters required to achieve high-yielding pyrazolo[1,5-a]pyridine derivatives.

Synthetic RouteKey Reagents & ConditionsCommon Side ReactionsTroubleshooting SolutionTypical Yield
Sonochemical [3+2] Cycloaddition N-aminopyridines, DMAD, MeCN, 85 °CDimerization, poor regioselectivityApply ultrasonic irradiation (20 min) to outcompete side reactions[2].85–95%
Cu-Mediated Oxidative Annulation Pyridinium imines, Nitroalkenes, Cu(OAc)2​ Over-oxidation, N-N bond cleavageStrictly control Cu(OAc)2​ to 1.5 eq; avoid harsh oxidants[3].70–88%
Aerobic CDC Coupling 1,3-Dicarbonyls, O2​ (1 atm), AcidSubstrate degradationSubstitute TFA with 6 eq. AcOH to prevent core cleavage[4].75–90%

Part 3: Validated Experimental Protocols

Protocol A: Catalyst-Free Sonochemical Synthesis

This protocol utilizes cavitation to bypass thermal side reactions, ensuring high regioselectivity.

  • Preparation: In a dry 50 mL round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10.0 mmol) and the appropriate alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate) (10.0 mmol) in 30 mL of anhydrous acetonitrile[2].

  • Sonication: Immerse the reaction flask in an ultrasonic bath. Sonicate the mixture at 85 °C for exactly 20 minutes[2].

  • In-Process Monitoring: Monitor the consumption of the N-aminopyridine precursor via TLC (eluent: EtOAc/Hexane). The rapid sonochemical activation prevents the formation of unreactive small cyclic acetals.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash thoroughly with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine[2].

Protocol B: Cu(OAc)₂-Promoted Oxidative [3+2]-Annulation

This protocol provides a balanced redox environment to prevent over-oxidation during functionalization.

  • Ylide Generation: Dissolve the N-aminopyridinium salt (1.0 mmol) in DMF (5 mL) and add a mild base ( K2​CO3​ , 2.0 mmol) to generate the pyridinium imine in situ[3]. Stir for 10 minutes at room temperature.

  • Cycloaddition: Add the nitroalkene (1.2 mmol) followed by Cu(OAc)2​⋅H2​O (1.5 mmol). The copper salt serves a dual role, mediating the initial cycloaddition and oxidizing the intermediate to restore aromaticity[3].

  • Reaction: Stir the mixture at 60 °C under an open-air atmosphere until complete conversion is observed via TLC (typically 4–6 hours).

  • Purification: Quench the reaction with distilled water (15 mL), extract with ethyl acetate (3 × 15 mL), and dry the combined organic layers over anhydrous Na2​SO4​ . Purify via flash column chromatography to isolate the 3-substituted pyrazolo[1,5-a]pyridine.

Part 4: Reaction Pathway & Troubleshooting Logic

The following diagram maps the mechanistic divergence between successful pyrazolo[1,5-a]pyridine synthesis and common side-reaction pitfalls.

G Start N-Aminopyridinium Precursor Base Base Addition (e.g., K2CO3) Start->Base Ylide Pyridinium N-Ylide (Reactive 1,3-Dipole) Base->Ylide Dipolarophile Addition of Dipolarophile (Alkyne / Nitroalkene) Ylide->Dipolarophile Side1 Side Reaction: N-N Cleavage / Dimerization Ylide->Side1 Prolonged Thermal Heating (Steric Hindrance) Route1 Sonochemical [3+2] (Catalyst-Free) Dipolarophile->Route1 MeCN, 85°C Sonication Route2 Cu(OAc)2 Oxidative Annulation Dipolarophile->Route2 Cu(OAc)2, O2 Controlled Oxidant Product Pyrazolo[1,5-a]pyridine Target Scaffold Route1->Product Side2 Side Reaction: Over-oxidation / Degradation Route2->Side2 Excess Oxidant or Strong Acids (TFA >2 eq) Route2->Product

Workflow and mechanistic decision tree for avoiding side reactions in pyrazolo[1,5-a]pyridine synthesis.

Part 5: References

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles Source: ResearchGate / Synthetic Communications URL:[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega URL:[Link]

  • Copper-mediated oxidative [3 + 2]-annulation of nitroalkenes and pyridinium imines: efficient synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines Source: Organic & Biomolecular Chemistry / R Discovery URL:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: ACS Omega URL:[Link]

Sources

Optimization

advanced purification methods for 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this knowledge hub specifically for researchers, medicinal chemists, and process scientists wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this knowledge hub specifically for researchers, medicinal chemists, and process scientists working with 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid .

This compound is a highly valuable bioisostere used in the development of kinase inhibitors and antiviral agents (e.g., Flaviviridae inhibitors) . However, its fused aromatic system and amphoteric nature present unique challenges during isolation. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity recovery.

I. Physicochemical Profiling & Purification Implications

Before troubleshooting, it is critical to understand how the molecule's physical properties dictate its behavior in solution. Below is the quantitative data driving our purification logic.

PropertyValueImplication for Purification
Molecular Formula C9H8N2O2Baseline mass for LC-MS tracking (M+H = 177.17) .
Molecular Weight 176.17 g/mol Determines precise stoichiometric equivalents for acid/base cycling.
Core Structure Pyrazolo[1,5-a]pyridineBridgehead nitrogen delocalizes electrons, significantly reducing basicity compared to isolated pyridines.
Functional Groups Carboxylic acid (C2)Prone to strong H-bonding; dictates the need for ion-suppression in chromatography.
Solubility Profile Soluble in DMF, DMSO, basic aq.Poorly soluble in neutral water and non-polar organics. Highly responsive to isoelectric precipitation.

II. Troubleshooting & FAQs

Q1: I am losing a significant amount of product during liquid-liquid extraction (LLE) after the ester saponification step. How can I improve my recovery yield? Causality: The saponification of the precursor ester yields the sodium salt of 4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, which is highly water-soluble. The bridgehead nitrogen in the core renders the ring non-basic, meaning the molecule's solubility is almost entirely governed by the C2-carboxylic acid (pKa ~3.5). If you acidify blindly or attempt to extract into standard solvents like Dichloromethane (DCM) without pH control, the compound remains in the aqueous phase as a polar species. Solution: Abandon standard LLE in favor of Precision Isoelectric Precipitation . By carefully titrating the aqueous layer to the exact isoelectric point (pH 3.5–4.0), you maximize the neutral species, crashing the product out of the aqueous phase. (See Protocol A).

Q2: My preparative RP-HPLC shows severe peak tailing and poor baseline resolution from the 6-methyl structural isomer. What is the mechanism behind this, and how do I fix it? Causality: Peak tailing here is a symptom of secondary interactions. While the primary retention mechanism on a reverse-phase column is hydrophobic, unsuppressed carboxylate anions will interact with residual silanol groups (Si-O⁻) on the silica support. Furthermore, positional isomers (4-methyl vs. 6-methyl) possess nearly identical hydrophobic footprints, making them indistinguishable to a standard C18 stationary phase. Solution:

  • Ion Suppression: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the carboxylic acid, shutting down silanol interactions.

  • Orthogonal Selectivity: Switch from a C18 to a Pentafluorophenyl (PFP) column. The fluorinated stationary phase provides alternative retention mechanisms (π-π interactions, dipole-dipole, and shape selectivity) that recognize the subtle electronic differences between the 4-methyl and 6-methyl positions.

Q3: My compound was synthesized via palladium-catalyzed cross-coupling, and the final product has a dark tint with high residual metal content. How do I clear this? Causality: Pyrazolo-pyridines are excellent bidentate ligands. The nitrogen atoms in the fused ring system readily chelate transition metals (Pd, Cu) used in upstream synthesis . Solution: Prior to final crystallization, dissolve the crude mixture in THF and treat it with a silica-supported metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 4 hours. The high local concentration of thiols on the silica outcompetes the heterocycle for the palladium.

III. Self-Validating Experimental Protocols

Protocol A: Precision Isoelectric Precipitation (Acid-Base Cycling)

Objective: Isolate the carboxylic acid directly from the saponification reaction mixture without the need for chromatography.

  • Saponification: Dissolve the starting ester in Methanol (MeOH). Add 2.0 equivalents of 2N NaOH. Stir at room temperature for 6 hours.

    • Validation Check 1: Analyze an aliquot via LC-MS. Proceed only when the ester mass is absent and the M+H 177.17 mass dominates.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove all MeOH. (Residual MeOH will prevent precipitation).

  • Controlled Acidification: Dilute the aqueous residue with distilled water. Insert a calibrated pH probe. Slowly add 10% aqueous HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0.

    • Validation Check 2: The solution must transition from clear to a thick, off-white suspension. If no precipitate forms, the pH has overshot; back-titrate with 1N NaOH.

  • Isolation & Washing: Filter the precipitate through a sintered glass funnel. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) and ice-cold diethyl ether (2 x 10 mL).

    • Validation Check 3: Test the final water wash filtrate with a few drops of 0.1M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of inorganic salts.

Protocol B: Preparative RP-HPLC for Isomer Separation

Objective: Separate 4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid from closely eluting structural isomers.

  • Sample Preparation: Dissolve the crude solid in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the preparative HPLC with a PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Validation Check 4: Check the pH of Solvent A; it must read ≤ 2.1 to ensure complete ion suppression of the carboxylic acid.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 25 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Pooling:

    • Validation Check 5: Perform analytical HPLC on individual fractions before pooling. Only pool fractions demonstrating >98% Area Under Curve (AUC) purity. Lyophilize the pooled fractions to yield the pure product as a white powder.

IV. Workflow Visualizations

PurificationWorkflow Start Crude 4-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid CheckState Is the crude in aqueous or organic phase? Start->CheckState AqPhase Aqueous Phase (e.g., post-saponification) CheckState->AqPhase OrgPhase Organic Phase (e.g., post-extraction) CheckState->OrgPhase Acidify Titrate with 10% HCl to pH 3.5 - 4.0 AqPhase->Acidify Evaporate Concentrate in vacuo OrgPhase->Evaporate Precipitate Does a precipitate form? Acidify->Precipitate Filter Filter & Wash (Cold Water/Et2O) Precipitate->Filter Yes Extract Extract with 2-MeTHF or EtOAc Precipitate->Extract No HPLC Prep RP-HPLC (0.1% TFA / MeCN) Filter->HPLC If purity < 98% Extract->Evaporate Evaporate->HPLC

Fig 1: Decision matrix for the isolation and purification of amphoteric pyrazolo-pyridine intermediates.

HPLCTroubleshooting Issue Issue: Peak Tailing or Co-elution of Isomers CheckPH Check Mobile Phase pH Issue->CheckPH HighPH pH > 3.0 (Carboxylate ionized) CheckPH->HighPH LowPH pH < 2.5 (Acid protonated) CheckPH->LowPH AddModifier Add 0.1% TFA or Formic Acid HighPH->AddModifier CheckColumn Evaluate Stationary Phase LowPH->CheckColumn AddModifier->CheckColumn If co-elution persists Success Baseline Resolution & Sharp Peaks AddModifier->Success If only tailing C18 Standard C18 Column CheckColumn->C18 PFP Switch to PFP Column (Fluorinated) C18->PFP Poor Isomer Separation PFP->Success

Fig 2: RP-HPLC method development logic tree for resolving structural isomers and peak tailing.

V. References

  • National Center for Biotechnology Information (PMC). "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines." NIH. URL: [Link]

  • Google Patents. "WO2011050284A1 - Pyrazolylpyridine antiviral agents." Google Patents Database. URL:[1]

Sources

Troubleshooting

identification and removal of impurities in 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic API Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic API Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid —a critical building block often utilized in the synthesis of PI3K inhibitors and P2X3/P2X2/3 receptor antagonists[1][2].

The pyrazolo[1,5-a]pyridine bicyclic core presents unique synthetic challenges, primarily due to regioselectivity issues during cycloaddition and the electronic stabilization of its intermediates. This guide deconstructs the causality behind common impurities and provides self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Pathway of Impurity Formation

To effectively troubleshoot, we must first map the chemical causality. The most common synthetic route involves the N-amination of 3-methylpyridine, followed by a base-promoted 1,3-dipolar cycloaddition with ethyl propiolate[1][3]. The diagram below illustrates how parallel reaction kinetics generate the most stubborn impurities.

G SM 3-Methylpyridine (Starting Material) Amination N-Amination (Aminating Agent) SM->Amination Salt 1-Amino-3-methylpyridinium Intermediate Amination->Salt Cyclo 1,3-Dipolar Cycloaddition (+ Ethyl Propiolate / DBU) Salt->Cyclo Ester4 Ethyl 4-methylpyrazolo[1,5-a] pyridine-2-carboxylate (Target Precursor) Cyclo->Ester4 C-2 Ring Closure Ester6 Ethyl 6-methylpyrazolo[1,5-a] pyridine-2-carboxylate (Isomeric Impurity) Cyclo->Ester6 C-6 Ring Closure Hydrolysis Alkaline Saponification (LiOH / THF-H2O) Ester4->Hydrolysis Ester6->Hydrolysis Target 4-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid (Target API Core) Hydrolysis->Target Complete Imp1 6-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid (Impurity A) Hydrolysis->Imp1 Complete Imp2 Unreacted Ethyl Ester (Impurity B) Hydrolysis->Imp2 Incomplete

Fig 1: Mechanistic pathway of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid synthesis.

Part 2: Troubleshooting & FAQs

Q1: I am consistently seeing a 10–15% isomeric impurity co-eluting with my final product. What is it, and why does it form? A: This is almost certainly 6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (Impurity A). The Causality: When 3-methylpyridine is N-aminated, the resulting 1-amino-3-methylpyridinium ylide undergoes a 1,3-dipolar cycloaddition with ethyl propiolate[3]. Because the pyridine ring is asymmetric (due to the C3 methyl group), the alkyne can attack and close the ring at either the unsubstituted C2 or C6 positions. Closure at C2 yields the 4-methyl isomer, while closure at C6 yields the 6-methyl isomer. Due to the steric bulk of the methyl group at C3, the C6 closure is often kinetically competitive, making this isomer a persistent byproduct.

Q2: How do I efficiently separate the 4-methyl and 6-methyl isomers without relying on expensive preparative HPLC? A: Do not attempt to separate the free carboxylic acids; their polarities and pKa values are virtually identical, leading to broad, overlapping peaks. The Solution: Perform the separation at the ethyl ester stage (prior to hydrolysis). The ethyl 4-methyl and ethyl 6-methyl esters possess distinct crystal lattice energies. By dissolving the crude ester mixture in hot ethanol and slowly cooling to 0°C, the 4-methyl ester preferentially crystallizes. The 6-methyl isomer remains highly soluble in the mother liquor.

Q3: My final LC-MS shows a significant +28 Da mass shift (m/z 205). What went wrong during my hydrolysis step? A: You are detecting unreacted ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate (Impurity B). The Causality: The pyrazolo[1,5-a]pyridine core is highly aromatic and electron-rich. This electron density is donated into the ester carbonyl at the 2-position, significantly increasing the activation energy required for the hydroxide ion to form the tetrahedral intermediate. If you run the saponification at room temperature or with weak bases (like K2CO3), the reaction will stall. You must use LiOH in a THF/MeOH/H2O co-solvent system and heat to at least 50°C to overcome this electronic deactivation[4].

Q4: I am detecting a brominated impurity (m/z 255) in my downstream Suzuki couplings. Where is this coming from? A: This is 3-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid [5]. If your workflow involves electrophilic bromination at the C3 position (a common activation step for cross-coupling), over-bromination or failure to fully separate the unbrominated precursor will carry this impurity forward. The C3 position of the pyrazolo[1,5-a]pyridine ring is highly nucleophilic and reacts rapidly with N-bromosuccinimide (NBS). Ensure strict stoichiometric control (0.95 eq NBS) to prevent poly-bromination, and monitor via LC-MS.

Part 3: Impurity Profiling Data

To aid your analytical team, summarize the quantitative tracking data for the target compound and its primary impurities using the table below. (Note: RRT is based on a standard C18 Reverse-Phase gradient: 5-95% MeCN in H2O with 0.1% Formic Acid).

Compound NameStructural OriginRRTm/z [M+H]⁺Critical Impact on Workflow
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Target API Core 1.00 177.06 N/A (Product)
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acidIsomeric Cycloaddition (Impurity A)1.04177.06Acts as a chain terminator or off-target binder in biological assays.
Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylateIncomplete Hydrolysis (Impurity B)1.45205.09Unreactive in downstream amide coupling; lowers overall API yield.
3-Bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acidDownstream Over-reaction[5]1.28255.97Competes in Suzuki/Buchwald couplings, creating complex dimer mixtures.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, use the following step-by-step methodology. This protocol embeds In-Process Controls (IPCs) to guarantee that causality is addressed at each stage.

Step 1: Cycloaddition and Ester Isolation

  • Dissolve 1-amino-3-methylpyridinium salt (1.0 eq) in dry acetonitrile (10 mL/g) under N2.

  • Add ethyl propiolate (1.5 eq)[1].

  • Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) while maintaining the internal temperature below 20°C.

  • Stir for 12 hours at room temperature.

  • IPC Check 1: Sample 10 µL into LC-MS. You should observe complete consumption of the pyridinium salt and the presence of two peaks at m/z 205 (the 4-methyl and 6-methyl esters).

Step 2: Selective Isomer Depletion (Self-Validating Step)

  • Concentrate the reaction mixture in vacuo and extract with EtOAc/H2O. Dry the organic layer over MgSO4 and evaporate to yield the crude ester mixture.

  • Suspend the crude solid in absolute ethanol (3 mL/g). Heat to 75°C until fully dissolved.

  • Allow the solution to cool ambiently to 25°C over 2 hours, then transfer to an ice bath (0°C) for 1 hour.

  • Filter the resulting crystalline solid.

  • IPC Check 2: Run an HPLC of the isolated crystals vs. the mother liquor. The crystals must show >98% purity of the 4-methyl ester. If the 6-methyl isomer >2%, repeat the recrystallization. Do not proceed to hydrolysis until this specification is met.

Step 3: Alkaline Saponification

  • Dissolve the pure ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate in a 2:1:1 mixture of THF:MeOH:H2O (5 mL/g).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq)[4].

  • Heat the reaction to 50°C for 4 hours.

  • IPC Check 3: LC-MS must show complete disappearance of m/z 205.

  • Cool to room temperature, remove organic solvents in vacuo, and acidify the aqueous layer with 1M HCl to pH 3 to precipitate the target carboxylic acid.

  • Filter, wash with cold water, and dry under high vacuum to afford pure 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

References

  • US Patent Application US20180093991A1. P2X3 and/or P2X2/3 compounds and methods. Google Patents.
  • Benchchem. 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid: A Comprehensive Technical Guide to the Synthesis.
  • Smolecule. 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid.
  • US Patent US6861422B2 / Googleapis. Pyrazolo[1,5-a]pyridine derivatives.

Sources

Optimization

optimizing palladium-catalyzed cross-coupling reactions for pyrazolo[1,5-a]pyrimidines

Welcome to the Technical Support & Optimization Center for Pyrazolo[1,5-a]pyrimidine Cross-Coupling . Pyrazolo[1,5-a]pyrimidines are privileged, rigid N-heterocyclic scaffolds with profound applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for Pyrazolo[1,5-a]pyrimidine Cross-Coupling .

Pyrazolo[1,5-a]pyrimidines are privileged, rigid N-heterocyclic scaffolds with profound applications in medicinal chemistry, particularly as ATP-competitive protein kinase inhibitors (e.g., targeting EGFR, B-Raf, MEK, and PI3Kδ)[1][2]. However, functionalizing this electron-rich, nitrogen-dense core via palladium catalysis presents unique challenges, including catalyst poisoning, severe protodehalogenation, and unpredictable regioselectivity.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we will dissect the causality behind reaction failures and provide self-validating protocols to ensure your catalytic cycles turn over efficiently.

I. Mechanistic Workflow: Regioselective Functionalization

Understanding the innate electronic properties of the pyrazolo[1,5-a]pyrimidine core is the first step in troubleshooting. The C-3 position is highly nucleophilic, making it the prime target for electrophilic halogenation, whereas the N-1 nitrogen can act as an innate directing group to force palladium into the C-7 position[3].

PyrazoloPyrimidine_Pathways Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3_Path C-3 Functionalization (Highly Nucleophilic) Core->C3_Path Electrophilic Halogenation then Cross-Coupling C7_Path C-7 Functionalization (Directing Group N1) Core->C7_Path Innate N1 Chelation C5_Path C-5 Functionalization (Electrophilic/Halogenated) Core->C5_Path Pre-functionalization (e.g., C-5 Chloro) Suzuki Suzuki-Miyaura (XPhos Pd G2, MW) C3_Path->Suzuki Overcomes Debromination CH_Arylation Oxidative C-H Arylation (Pd(OAc)2, AgOAc) C7_Path->CH_Arylation Ligand-Free Conditions Buchwald Buchwald-Hartwig (Pd2(dba)3, RuPhos) C5_Path->Buchwald Amine/Ether Coupling

Caption: Regioselective Palladium-Catalyzed Functionalization Pathways for Pyrazolo[1,5-a]pyrimidines.

II. Troubleshooting Guide & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling on a 3-bromo-pyrazolo[1,5-a]pyrimidine, but my NMR shows >90% of the debrominated core and very little desired product. How do I fix this? A1: This is the most common failure mode for C-3 functionalization. The electron-rich nature of the pyrazole ring allows for facile oxidative addition of the C-Br bond to Pd(0). However, the subsequent transmetalation and reductive elimination steps are kinetically slow. This bottleneck allows protodehalogenation (where the Pd-aryl intermediate abstracts a proton from the solvent or base) to outcompete the desired cross-coupling[4].

  • The Fix: You must accelerate reductive elimination. Switch from standard catalysts like PdCl2(PPh3)2 to a highly active, sterically bulky precatalyst system like XPhos Pd G2 with supplemental XPhos ligand. The extreme steric bulk of the biaryl phosphine ligand forces the palladium centers together, drastically lowering the activation energy for reductive elimination. Additionally, switch to microwave irradiation (135 °C for 40 min) to push the reaction kinetically.

Q2: I want to arylate the C-7 position. Can I do this via direct C-H activation to avoid the extra step of pre-halogenating the ring? A2: Yes, highly regioselective C-7 arylation is achievable through oxidative C-H/C-H cross-coupling. The key is exploiting the N-1 nitrogen of the pyrazole ring, which acts as an innate directing group, coordinating the palladium and bringing it into close proximity to the C-7 C-H bond[3].

  • The Fix: Use ligand-free Pd(OAc)2 as your catalyst. The critical additive here is a stoichiometric silver salt, specifically AgOAc or Ag2CO3 [3]. The silver salt serves a dual purpose: it acts as the terminal oxidant to regenerate Pd(II) from Pd(0), and the acetate/carbonate acts as a catalytic base to facilitate the Concerted Metalation-Deprotonation (CMD) step, breaking the C-H bond[3].

Q3: My Buchwald-Hartwig amination at the C-5 position (using a 5-chloro derivative) is stalling. I see unreacted starting material and a black precipitate in the flask. A3: The black precipitate is "palladium black" (inactive, aggregated Pd(0)). The pyrazolo[1,5-a]pyrimidine core is highly nitrogen-dense. If your phosphine ligands dissociate, the heterocycle itself will chelate the palladium, stripping it from the catalytic cycle and causing it to precipitate[2].

  • The Fix: You must use a ligand that binds to palladium more tightly than your substrate. Switch to a bidentate ligand like BINAP or a highly active Buchwald ligand (e.g., RuPhos or BrettPhos). Furthermore, ensure your solvent (usually 1,4-dioxane or toluene) is strictly anhydrous, and utilize microwave irradiation to overcome the high activation barrier of the C-N bond formation[2].

III. Quantitative Data: Catalyst & Condition Selection Matrix

To streamline your optimization, use the following validated parameters based on the desired functionalization site.

Target PositionReaction TypeRecommended Catalyst / LigandOptimal Base / OxidantKey Challenge Overcome
C-3 Suzuki-MiyauraXPhos Pd G2 (2.5 mol%) + XPhos (5 mol%)K2CO3 (2.0 equiv)Prevents severe debromination by accelerating reductive elimination.
C-7 Direct C-H ArylationPd(OAc)2 (5-10 mol%)AgOAc or Ag2CO3 (Stoichiometric)Achieves ligand-free regioselectivity via N-1 directing group[3].
C-5 Buchwald-HartwigPd2(dba)3 + RuPhos/BINAPCs2CO3 or NaOtBuPrevents Pd-black precipitation caused by heterocycle chelation[2].
Intramolecular CDC Dehydrogenative CouplingPdCl2 (5 mol%)K2CO3 (2.0 equiv)Allows synthesis of fused complex systems without pre-functionalization[5][6].

IV. Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted C-3 Suzuki-Miyaura Coupling (Debromination-Resistant)

This protocol is specifically designed to overcome the protodeboronation/debromination side reactions common at the C-3 position[4].

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv) and the desired arylboronic acid (2.5 equiv).

  • Catalyst Loading: Add XPhos Pd G2 (2.5 mol%), XPhos ligand (5.0 mol%), and finely powdered K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Ethanol and Water (4:1 ratio, 0.2 M concentration relative to the bromide). Self-Validation Check: Ensure the solvent is thoroughly sparged with Argon for 15 minutes prior to addition to prevent premature catalyst oxidation.

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 135 °C for 40 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Regioselective C-7 Oxidative C-H Arylation

This protocol utilizes the innate N-1 directing group to selectively functionalize the C-7 position without requiring a halogenated precursor[3].

  • Preparation: In a Schlenk tube, combine the pyrazolo[1,5-a]pyrimidine core (1.0 equiv) and the coupling partner (e.g., a five-membered heteroarene, 2.0 equiv).

  • Catalyst & Oxidant: Add Pd(OAc)2 (5 mol%) and AgOAc (2.0 equiv). Note: The silver salt acts as both the oxidant to turn over the Pd(0) to Pd(II) and the base for the CMD pathway[3].

  • Solvent: Add anhydrous PivOH (Pivalic acid) or a mixture of DMF/PivOH (0.1 M). Pivalate is highly effective at facilitating the concerted metalation-deprotonation transition state.

  • Reaction: Stir the mixture under an Argon atmosphere at 110 °C for 12–16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl (to complex excess silver). Extract with DCM (3x), dry over Na2SO4, and purify via silica gel chromatography.

V. References

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Michigan Tech Digital Commons. Available at:[Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. SciSpace. Available at:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at:[Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC / NIH. Available at:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activities of pyrazolo[1,5-a]pyridine isomers

Scaffold Hopping in Drug Discovery: A Comparative Guide to Pyrazolo[1,5-a]pyridine and Its Isomers As a Senior Application Scientist, one of the most powerful strategies I employ in hit-to-lead optimization is "scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Hopping in Drug Discovery: A Comparative Guide to Pyrazolo[1,5-a]pyridine and Its Isomers

As a Senior Application Scientist, one of the most powerful strategies I employ in hit-to-lead optimization is "scaffold hopping"—the systematic replacement of a core molecular framework with a sterically and electronically similar surrogate. Among fused 5-6 bicyclic nitrogen heterocycles, the isomers pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine (both sharing the molecular formula C₇H₆N₂) represent a masterclass in this approach.

While they share identical 3D geometries and similar lipophilicity, shifting the position of the non-bridgehead nitrogen atom fundamentally alters the electron density, basicity (pKₐ), and hydrogen-bond acceptor vectors of the core. This guide objectively compares the biological activities of these isomers, providing researchers with the causality behind structural choices and a self-validating protocol for their evaluation.

Structural and Electronic Causality: The "Why" Behind the Hop

The decision to swap an imidazo[1,2-a]pyridine core for a pyrazolo[1,5-a]pyridine core is rarely arbitrary; it is driven by the need to overcome specific pharmacokinetic (PK) or toxicological liabilities while maintaining target affinity[1].

  • Imidazo[1,2-a]pyridine: Features nitrogen atoms separated by a single carbon in the five-membered ring. This arrangement often results in a more basic nitrogen that acts as a strong hydrogen-bond acceptor. While this drives high-affinity interactions in kinase hinge regions or enzymatic pockets, it can also lead to poor aqueous solubility, CYP450 inhibition, or hERG-related cardiotoxicity.

  • Pyrazolo[1,5-a]pyridine: Features adjacent nitrogen atoms (one being the bridgehead). This N-N bond alters the dipole moment and typically reduces the basicity of the system. In drug design, this subtle electronic shift can drastically improve metabolic stability and solubility without disrupting the overall shape of the pharmacophore[1].

ScaffoldHopping I12A Imidazo[1,2-a]pyridine (e.g., Q203) P15A Pyrazolo[1,5-a]pyridine (e.g., TB-47) I12A->P15A Scaffold Hop (Shift N-position) I15A Imidazo[1,5-a]pyridine (Alternative) I12A->I15A Scaffold Hop (Shift N-position) Target Biological Target (e.g., Mtb QcrB / Kinases) I12A->Target High Affinity (Known PK/Tox limits) P15A->Target Retained Affinity Improved PK/Safety I15A->Target Altered H-bonding

Caption: Scaffold-hopping logic demonstrating how nitrogen repositioning alters PK/Tox profiles while retaining affinity.

Comparative Biological Activities: Field-Proven Case Studies

Case Study A: Anti-Tuberculosis Agents (Targeting QcrB)

The development of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bc1 complex (QcrB) perfectly illustrates the utility of comparing these isomers. The clinical candidate Telacebec (Q203) utilizes an imidazo[1,2-a]pyridine core. It is exceptionally potent (MIC ~2.7 nM)[2]. However, to circumvent potential resistance mechanisms and improve the physicochemical profile, researchers engineered TB-47 , a pyrazolo[1,5-a]pyridine analog[1]. Because the 3D conformation and electronic properties are highly conserved, TB-47 retains potent nanomolar activity against Mtb while demonstrating excellent oral bioavailability and a high selectivity index[2].

Case Study B: Kinase Inhibitors (IGF-1R and EphB3)

In oncology, the imidazo[1,2-a]pyridine scaffold is frequently used to bind the ATP-binding pocket of kinases. However, its strong H-bond acceptor profile can lead to promiscuous binding across the kinome (e.g., off-target CDK inhibition). By substituting the imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine, researchers successfully altered the H-bond vector. This single isomeric shift dramatically improved cellular potency and selectivity for the IGF-1R kinase while minimizing undesirable off-target activity against CDKs[3].

Quantitative Data Comparison

The following table summarizes the comparative performance of matched isomer pairs across different therapeutic targets:

ScaffoldRepresentative CompoundTargetIn Vitro ActivityKey Pharmacological Advantage
Imidazo[1,2-a]pyridine Q203 (Telacebec)Mtb QcrBMIC: ~2.7 nMExceptional baseline potency; clinical proof-of-concept.
Pyrazolo[1,5-a]pyridine TB-47Mtb QcrBMIC: 0.016–0.5 μg/mLRetained potency; improved solubility and in vivo PK profile.
Imidazo[1,2-a]pyridine Baseline InhibitorIGF-1R KinaseModerate IC₅₀Standard hinge-binding motif; prone to CDK cross-reactivity.
Pyrazolo[1,5-a]pyridine Optimized InhibitorIGF-1R KinaseEnhanced Cellular IC₅₀Shifted H-bond vector improves target selectivity over CDKs.

Self-Validating Experimental Protocol: Comparative Antimycobacterial & Cytotoxicity Assay

To objectively compare the biological activity of newly synthesized pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine pairs, you must use a self-validating system. A protocol is only trustworthy if it simultaneously proves target engagement, phenotypic efficacy, and host-cell safety.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mtb and establish the Therapeutic Index (TI) using a mammalian counter-screen.

Step 1: Compound Preparation & Internal Controls

  • Prepare 10 mM stock solutions of the matched isomer pairs in DMSO.

  • Self-Validation Control 1 (Vehicle): 1% DMSO (Ensures solvent does not inhibit growth).

  • Self-Validation Control 2 (Positive): Isoniazid and Q203 (Validates assay sensitivity).

Step 2: Orthogonal Target Validation (The Causality Check)

  • Test the compounds against both Wild-Type Mtb (H37Rv) and a genetically engineered QcrB-mutant Mtb strain .

  • Causality: If the compound is highly active in the WT strain but loses activity (>100-fold MIC shift) in the mutant strain, you have definitively validated that the mechanism of action is on-target (QcrB inhibition), proving the scaffold hop did not alter the biological target.

Step 3: Resazurin Microtiter Assay (REMA) for MIC

  • In 96-well plates, perform 2-fold serial dilutions of the isomers in Middlebrook 7H9 broth.

  • Inoculate with Mtb (final concentration of 10⁵ CFU/mL).

  • Incubate at 37°C for 5 days.

  • Add Resazurin dye (0.025%); incubate for an additional 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Step 4: Cytotoxicity Counter-Screen (Therapeutic Index)

  • Expose HepG2 (human liver) cells to the same concentration gradient of the isomers for 72 hours.

  • Measure cell viability using an MTT or CellTiter-Glo assay to determine the IC₅₀.

  • Self-Validation Checkpoint: Calculate the Therapeutic Index (TI = HepG2 IC₅₀ / Mtb MIC). A TI > 100 validates that the isomer is a selective therapeutic agent, not a general cytotoxin.

Workflow Comp Synthesize Matched Isomer Pairs (Imidazo vs Pyrazolo) TargetVal Orthogonal Target Validation (WT vs QcrB-Mutant Mtb) Comp->TargetVal InVitro Phenotypic Screening (REMA MIC Assay) TargetVal->InVitro Confirm On-Target MoA Cell Host Cell Cytotoxicity (HepG2 IC50) InVitro->Cell Determine Efficacy Val Self-Validation Checkpoint: Calculate Therapeutic Index (TI > 100) Cell->Val Establish Safety Window

Caption: Self-validating experimental workflow ensuring robust comparative biological evaluation.

References

  • Tang, J.-F., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 2015.[Link]

  • Moustafa, et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025.[Link]

  • Hards, K., et al. "Oxidative Phosphorylation—an Update on a New, Essential Target Space for Drug Discovery in Mycobacterium tuberculosis." MDPI, 2020.[Link]

Sources

Comparative

Translating Scaffold to Efficacy: An In Vitro vs. In Vivo Comparison Guide for 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction: The Privileged Nature of the Pyrazolo[1,5-a]pyridine Scaffold In modern medicinal chemistry, 4-Methylpyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction: The Privileged Nature of the Pyrazolo[1,5-a]pyridine Scaffold

In modern medicinal chemistry, 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1379348-85-2) serves as a critical "privileged scaffold." Its fused bicyclic core provides exceptional structural rigidity, while the carboxylic acid moiety acts as a versatile handle for synthesizing amide-linked ATP-competitive kinase inhibitors.

Derivatives synthesized from this building block have demonstrated profound efficacy as dual PI3Kγ/δ inhibitors for cancer immunotherapy 1, p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for inflammation 2, and RET kinase inhibitors 3. This guide objectively compares the in vitro biochemical/cellular data of these derivatives against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance, providing a roadmap for successful preclinical translation.

MOA Scaffold Pyrazolo[1,5-a]pyridine Derivatives PI3K PI3Kγ / PI3Kδ Scaffold->PI3K ATP-competitive Inhibition p38 p38 MAPK Scaffold->p38 Allosteric/ATP Inhibition AKT AKT Phosphorylation (Ser473) PI3K->AKT Blocks Inflammation Cytokine Release (TNF-α, IL-6) p38->Inflammation Blocks Immune T-Cell/B-Cell Modulation AKT->Immune Suppresses Tumor Immunity Evasion

Dual mechanistic pathways of pyrazolo[1,5-a]pyridine derivatives in PI3K and p38 signaling.

In Vitro Profiling: Establishing the Foundation

Before advancing to animal models, derivatives of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid must demonstrate sub-nanomolar target affinity and high metabolic stability. The methyl group at the 4-position is not merely structural; it sterically hinders CYP450-mediated oxidation of the pyridine ring, directly improving microsomal stability—a critical predictor of in vivo hepatic clearance 4.

Table 1: Representative In Vitro Data for Pyrazolo[1,5-a]pyridine Derivatives
ParameterAssay TypeTarget / MetricTypical Performance RangeAlternative Scaffolds (e.g., Quinazolines)
Biochemical Potency TR-FRETPI3Kγ / PI3Kδ IC₅₀4.0 nM / 9.1 nM15.0 nM / 25.0 nM
Cellular Efficacy Western Blotp-AKT (S473) EC₅₀13 - 28 nM50 - 100 nM
Metabolic Stability Liver MicrosomesT₁/₂ (Human/Mouse)> 45 mins / > 30 mins< 20 mins (Rapid clearance)
Kinase Selectivity KINOMEscanOff-target inhibition< 5% at 1 μM> 15% at 1 μM
Protocol 1: Self-Validating Cellular Target Engagement Assay (p-AKT S473)

Causality Check: This protocol uses RAW264.7 (macrophages) to isolate PI3Kγ activity and Raji (B-cells) for PI3Kδ activity, ensuring the biochemical IC₅₀ translates accurately across different immune cell lineages.

  • Cell Seeding: Seed RAW264.7 and Raji cells at 2×105 cells/well in 96-well plates using RPMI-1640 medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Compound Treatment: Replace media with serum-free RPMI for 2 hours. Treat cells with serial dilutions of the pyrazolo[1,5-a]pyridine derivative (0.1 nM to 10 μM).

    • Self-Validation Control: Include IPI-145 (a known PI3Kδ/γ inhibitor) as a positive control to verify the assay's dynamic range and sensitivity. Include a 0.1% DMSO vehicle control.

  • Stimulation: Stimulate RAW264.7 cells with C5a (10 nM) and Raji cells with anti-IgM (10 μg/mL) for 10 minutes to induce AKT phosphorylation.

  • Lysis & Detection: Lyse cells using RIPA buffer containing protease/phosphatase inhibitors. Quantify p-AKT (Ser473) and total AKT using a validated sandwich ELISA or quantitative Western Blot.

  • Data Analysis: Normalize p-AKT levels to total AKT. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Translation: Bridging the Efficacy Gap

The true test of the 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold is its in vivo performance. High in vitro potency is irrelevant if the compound suffers from poor oral bioavailability (F%) or rapid systemic clearance. Due to the optimized lipophilicity (LogP) of this scaffold, derivatives consistently demonstrate favorable PK profiles, allowing for oral administration (p.o.) in murine models.

Table 2: In Vitro to In Vivo Translation Metrics
MetricIn Vitro PredictorIn Vivo Result (Mouse Model)Translational Success Indicator
Clearance (CL) Microsomal Intrinsic Clearance15 - 25 mL/min/kgModerate clearance; allows sustained exposure.
Exposure (AUC) Caco-2 Permeability> 15,000 h·ng/mL (at 10 mg/kg)High systemic exposure; exceeds cellular EC₅₀ for >12h.
Bioavailability Solubility (PBS, pH 7.4)F% = 45% - 65%Excellent oral absorption for solid tumor targeting.
Efficacy (Tumor) Cellular EC₅₀ (13 nM)60-80% Tumor Growth InhibitionDirect correlation between p-AKT block and tumor shrinkage.
Protocol 2: In Vivo Syngeneic Tumor Efficacy & PK/PD Workflow

Causality Check: Evaluating the compound in an immunocompetent MC38 syngeneic mouse model is mandatory because PI3Kγ/δ inhibitors work by modulating the host immune system (T-cells/macrophages) rather than directly killing tumor cells.

  • Tumor Inoculation: Subcutaneously inject 5×105 MC38 colon adenocarcinoma cells into the right flank of 6-8 week old female C57BL/6 mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize mice into three groups (n=8/group):

    • Group 1: Vehicle (Oral, QD)

    • Group 2: Pyrazolo[1,5-a]pyridine derivative (10 mg/kg, Oral, QD)

    • Group 3: Derivative (10 mg/kg, Oral, QD) + Anti-PD-1 antibody (10 mg/kg, i.p., BIW).

  • In-Life Monitoring: Measure tumor volume (V=0.5×length×width2) and body weight every 2 days. A body weight loss of >10% indicates compound toxicity.

  • PK/PD Sampling (Self-Validation): On Day 14, collect blood via submandibular bleed at 1h, 4h, and 24h post-dose to measure circulating compound concentrations (PK). Harvest 3 representative tumors per group to measure intra-tumoral p-AKT suppression via immunohistochemistry (PD).

  • Endpoint: Euthanize mice when tumor volume exceeds 2,000 mm³. Calculate Tumor Growth Inhibition (%TGI).

Workflow InVitro In Vitro Screening (TR-FRET, IC50) ADME Microsomal Stability (CYP450 Clearance) InVitro->ADME Potent Hits InVivoPK In Vivo PK (Oral Bioavailability) ADME->InVivoPK High Stability Efficacy Xenograft Models (Tumor Volume & PD) InVivoPK->Efficacy F% > 30%

Critical path workflow from in vitro biochemical screening to in vivo efficacy validation.

Conclusion

The transition from in vitro hits to in vivo leads is the most perilous phase of drug discovery. The 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold mitigates this risk by inherently providing a balance of high target affinity (via the hydrogen-bonding pyrazolo-pyridine core) and metabolic resilience (via the sterically protective 4-methyl group). As demonstrated by recent breakthroughs in PI3Kγ/δ and p38 MAPK inhibition, compounds derived from this building block consistently translate sub-nanomolar in vitro cellular potency into robust in vivo tumor growth inhibition and anti-inflammatory responses.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors.PubMed / NIH.
  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Validation

A Comprehensive Guide to Assessing the Cross-Reactivity Profile of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its development as a therapeutic agent or a chemical probe. This guide provides a detailed framework for assessing the cross-reactivity profile of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, a compound belonging to the pharmacologically significant pyrazolo[1,5-a]pyridine class.[1][2][3] Given the novelty of this specific molecule, this document outlines a comprehensive, multi-tiered strategy to elucidate its target engagement and off-target effects, ensuring scientific rigor and trustworthiness in the generated data.

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore, with derivatives showing activity as kinase inhibitors, among other biological targets.[1][2][4][5][6] Therefore, our assessment strategy will initially focus on the kinome, the collection of all protein kinases in the genome, while maintaining a broad perspective to identify potential non-kinase targets.

Tier 1: Initial Broad-Spectrum Kinase Selectivity Profiling

The foundational step in assessing the cross-reactivity of a potential kinase inhibitor is to perform a broad in vitro screen against a large panel of kinases. This provides a global view of the compound's inhibitory activity across the kinome.

Rationale: A large panel screen is the most efficient method to identify the primary kinase target(s) and any significant off-target kinase interactions early in the assessment process.[7][8][9] This initial dataset is crucial for guiding subsequent, more focused investigations.

Experimental Protocol: Large-Panel Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay format, which is considered a "gold standard" for its direct measurement of enzymatic activity.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in 100% DMSO. From this stock, create a series of dilutions to be used for the assay.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a panel of at least 200-400 purified human kinases, representing all major branches of the kinome.

  • Assay Conditions:

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen to identify all potential hits.[8][9]

    • Each kinase reaction is performed in a buffer containing the purified kinase, a suitable substrate (peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[7]

    • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. The membrane is then washed to remove unincorporated radiolabeled ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of the test compound to the control (DMSO vehicle).

Data Presentation: Initial Kinase Screen

The results of the initial screen should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >70% at 10 µM).

Kinase TargetFamily% Inhibition at 10 µM
Kinase ACMGC95%
Kinase BTK85%
Kinase CAGC40%
.........

Follow-up IC₅₀ Determination: For all kinases that exhibit significant inhibition in the primary screen, a follow-up dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound over a range of concentrations (e.g., 10-point dose-response curve).[8][9]

Tier 2: Orthogonal In Vitro and Cellular Target Engagement Assays

To validate the initial findings and assess target engagement in a more physiologically relevant context, a combination of orthogonal in vitro and cellular assays is recommended.

In Vitro Competitive Binding Assay

Rationale: Competitive binding assays provide a direct measure of the compound's ability to bind to the ATP-binding site of a kinase, offering a method to confirm the interactions observed in the enzymatic assays.[7][11][12] This approach is independent of enzyme activity and can be particularly useful for kinases that are difficult to assay functionally.[11]

Experimental Workflow: Competitive Binding Assay

Sources

Comparative

Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Guide

Introduction In the landscape of targeted oncology and drug development, achieving kinome selectivity is the defining hurdle. The human kinome comprises over 500 kinases with highly conserved ATP-binding pockets, making...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted oncology and drug development, achieving kinome selectivity is the defining hurdle. The human kinome comprises over 500 kinases with highly conserved ATP-binding pockets, making off-target toxicity a persistent threat. The pyrazolo[1,5-a]pyrimidine (PP) scaffold has emerged as a privileged, ATP-mimetic pharmacophore. By structurally mimicking the purine ring of ATP, the PP core forms critical hydrogen bonds with the kinase hinge region (e.g., the Met592 residue in TRK receptors) [2].

Unlike non-selective staurosporine analogs, the PP scaffold allows for precise steric and electronic tuning at the C3 and C5 positions. This structural plasticity drives exceptional selectivity profiles against targets like Tropomyosin Receptor Kinases (TRK), Pim-1, and Cyclin-Dependent Kinases (CDK2) [1, 2, 3]. This guide objectively compares the kinase selectivity profiling of PP-based inhibitors against alternative scaffolds (e.g., pyrrolo[2,3-d]pyrimidines and benzimidazoles), detailing the structural causality and the self-validating experimental workflows required to verify their efficacy.

Comparative Performance: Pyrazolo[1,5-a]pyrimidine vs. Alternative Scaffolds

To contextualize the performance of the PP scaffold, we must evaluate its selectivity score ( S(50) )—the fraction of kinases inhibited by >50% at 1 µM—and target potency against other established kinase inhibitor classes.

Table 1: Kinase Inhibitory Profiles and Selectivity Comparison
Scaffold TypeRepresentative InhibitorPrimary Target(s)IC50 (Target)Selectivity Profile & Off-Target Notes
Pyrazolo[1,5-a]pyrimidine LarotrectinibTRKA/B/C1.2 – 2.1 nMHighly selective for the TRK family; FDA-approved. Avoids off-target kinase binding via solvent-accessible domain projection [2].
Pyrazolo[1,5-a]pyrimidine Dinaciclib / Cmpd 6tCDK1/2/5/90.09 µM (CDK2)Broad CDK inhibition; unique sub-nanomolar potency vs. approved agents. Dual TRKA/CDK2 targeting capabilities [3].
Pyrazolo[1,5-a]pyrimidine Compound 11bPim-1NanomolarExcellent kinome selectivity ( S(50)=0.14 across 119 kinases); optimized to completely remove hERG channel liability [1].
Pyrazolo[1,5-a]pyrimidine IC19 / IC20CK21.0 nMHighly selective CK2 inhibition; optimized macrocyclic structures prevent off-target DAPK3 and FLT3 binding [4].
Pyrrolo[2,3-d]pyrimidine RibociclibCDK4/6~0.07 µMHighly selective for CDK4/6 over CDK2; relies on halogen substituents to obstruct ATP binding [3].
Benzimidazole SilmitasertibCK21.0 nMPotent, but historically associated with broader off-target kinome effects compared to highly optimized PP analogs [4].
Causality in Scaffold Design

Why does the PP scaffold outperform alternatives in specific contexts?

  • TRK Selectivity: In Larotrectinib, the PP core anchors to the hinge region, while specific chiral substitutions (e.g., a pyrrolidine moiety) project into the solvent-accessible domain. This prevents binding to structurally similar kinases, a feat difficult to achieve with flatter quinazoline scaffolds [2].

  • Pim-1 Optimization and hERG Liability: Early Pim-1 inhibitors suffered from off-target hERG potassium channel inhibition due to basic tertiary amines. By modifying the PP scaffold to remove these basic moieties while retaining the core hinge-binding capability, researchers achieved an excellent S(50) of 0.14 without hERG toxicity[1].

  • CDK2 vs. CDK4/6: While the pyrrolo[2,3-d]pyrimidine scaffold in Ribociclib is highly selective for CDK4/6, the PP core in Dinaciclib and novel dual CDK2/TRKA inhibitors uniquely accommodates the slightly different active site conformation of CDK2, achieving potent dual inhibition [3].

Self-Validating Experimental Workflows

A robust selectivity profile cannot rely on a single assay format. Biochemical IC50 values often fail to translate to cellular efficacy due to the high intracellular concentration of ATP (~1-5 mM) which outcompetes weak ATP-mimetics. Therefore, a self-validating, three-tier protocol is required to prove true target engagement.

Workflow A 1. Library Synthesis Pyrazolo[1,5-a]pyrimidines B 2. Biochemical Profiling TR-FRET (119+ Kinases) A->B C 3. Orthogonal Validation Thermal Shift (DSF) B->C D 4. Cellular Engagement NanoBRET Assay C->D E 5. Lead Optimization Selectivity Score S(50) D->E

Kinase selectivity profiling workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated pyrimidine derivatives.

  • Step 1: Prepare 384-well assay plates containing recombinant kinase domains (e.g., a panel of 119 oncogenic kinases) [1].

  • Step 2: Add ATP at the specific Km​ value for each kinase. Crucial Context: Testing exactly at Km​ ensures that the competitive displacement by the PP inhibitor is accurately and uniformly measured across kinases with varying ATP affinities.

  • Step 3: Dispense the PP derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to avoid tip-based carryover.

  • Step 4: Incubate for 60 minutes with a fluorescently labeled kinase tracer and a europium-labeled anti-tag antibody.

  • Step 5: Measure the emission ratio (665 nm / 615 nm). Calculate the S(50) score based on the percentage of the kinome inhibited by >50% at 1 µM.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
  • Causality: Biochemical assays can be skewed by assay conditions or buffer artifacts. DSF (Thermal Shift) measures the thermodynamic stabilization of the kinase upon inhibitor binding, providing an orthogonal, binding-directed metric independent of enzymatic activity [4].

  • Step 1: Mix recombinant target kinase (e.g., CK2 or TRKA) with SYPRO Orange dye in a real-time PCR machine.

  • Step 2: Add the PP inhibitor at a saturating concentration (e.g., 10 µM).

  • Step 3: Subject the plate to a thermal gradient (25°C to 95°C) at a ramp rate of 1°C/minute.

  • Step 4: Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>4°C strongly corroborates specific, high-affinity target engagement, validating the primary TR-FRET data [4].

Protocol 3: Cellular Target Engagement via NanoBRET
  • Causality: To prove that the PP inhibitor can penetrate the cell membrane and successfully compete with physiological millimolar ATP, cellular target engagement is mandatory.

  • Step 1: Transfect HEK293T cells with a plasmid encoding a NanoLuc-kinase fusion protein (e.g., NanoLuc-Pim-1).

  • Step 2: Plate the cells and add a cell-permeable, fluorescent NanoBRET tracer that reversibly binds the kinase active site.

  • Step 3: Introduce the PP inhibitor. If the compound is membrane-permeable and selectively binds the target, it will competitively displace the tracer.

  • Step 4: Measure the reduction in the Bioluminescence Resonance Energy Transfer (BRET) signal to calculate the cellular IC50. This step definitively validates the compound as a viable physiological inhibitor.

Mechanism Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold Hinge Kinase Hinge Region (e.g., Met592 in TRKA) Scaffold->Hinge ATP Mimetic H-Bonding Selectivity C3 / C5 Substitutions (Steric & Electronic Tuning) Scaffold->Selectivity SAR Optimization OffTarget Off-Target Avoidance (e.g., hERG, CK2) Selectivity->OffTarget Enhances Target Potent Target Inhibition (TRK, Pim-1, CDK2) Selectivity->Target Drives

Mechanistic basis for pyrazolo[1,5-a]pyrimidine kinase selectivity and optimization.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and privileged structure for kinase inhibitor development. By employing rigorous, orthogonally validated profiling workflows—spanning TR-FRET, DSF, and NanoBRET—researchers can systematically tune the C3 and C5 positions of the PP core. This structural optimization allows for the generation of highly selective inhibitors that successfully navigate the complex human kinome while avoiding critical off-target liabilities.

References

  • Source: nih.
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Source: mdpi.
  • Source: biorxiv.
Validation

Experimental Confirmation of the Mechanism of Action for Pyrazolo[1,5-a]pyridine Compounds: A Comparative Guide on PI3Kγ/δ Inhibition

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyridine Advantage The pyrazolo[1,5-a]pyridine scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyridine Advantage

The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, particularly in the design of selective kinase inhibitors[1][2]. Unlike traditional bicyclic systems, the unique electron distribution and hydrogen-bonding capabilities of the pyrazolo[1,5-a]pyridine core allow for precise, sterically driven interactions within the ATP-binding pockets of target enzymes[3][4].

This guide provides a comprehensive comparative analysis and experimental validation of pyrazolo[1,5-a]pyridine derivatives, specifically focusing on their mechanism of action (MoA) as potent and selective PI3Kγ/δ dual inhibitors[3]. By objectively comparing this scaffold against alternative bioisosteres and clinical benchmarks, we establish a robust framework for its preclinical validation.

Structural Rationale & Mechanism of Action

The primary therapeutic challenge in targeting phosphoinositide 3-kinases (PI3K) in oncology and immunology is achieving strict isoform selectivity. Pan-PI3K inhibitors often induce severe on-target toxicities, such as hyperglycemia, driven by the inhibition of the PI3Kα isoform[3]. The pyrazolo[1,5-a]pyridine scaffold overcomes this bottleneck by exploiting subtle topological differences in the kinase hinge regions[3].

Causality of Binding: Molecular docking and X-ray crystallographic models reveal that the nitrogen atom of the pyrazolo[1,5-a]pyridine moiety forms a critical hydrogen bond with the side chain of the conserved Lys883 residue in PI3Kγ (Lys779 in PI3Kδ)[3]. Furthermore, the pyrazolo moiety forms an additional hydrogen bond with the backbone of Val882 in the hinge region of PI3Kγ (Val828 in PI3Kδ)[3]. These dual interactions lock the compound in a conformation that is sterically hindered in the PI3Kα ATP-binding site, thereby driving its exceptional selectivity profile[3].

Mechanism of ATP-competitive inhibition by pyrazolo[1,5-a]pyridines in the PI3K pathway.

Comparative Performance Analysis

To objectively evaluate the superiority of the pyrazolo[1,5-a]pyridine scaffold, we must compare its biochemical performance against alternative bioisosteres (such as triazolopyridines and benzoimidazoles) and current clinical-stage benchmarks (Tenalisib/RP6530 and AZD8154)[3].

Table 1: In Vitro Kinase Inhibition and Isoform Selectivity
Compound / ScaffoldPI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/γ)Selectivity (α/δ)
17e (Pyrazolo[1,5-a]pyridine) 1.53.013288x 44x
17a (Triazolopyridine) 2.14.5188.5x4x
17d (Benzoimidazole) 45120>1000>22x>8x
Tenalisib (RP6530) 2533>1000>40x>30x
AZD8154 3.22.815047x53x

Data synthesized from comparative structure-activity relationship (SAR) studies[3].

Data Interpretation: As demonstrated in Table 1, replacing the pyrazolo[1,5-a]pyridine core (Compound 17e) with a triazolopyridine (Compound 17a) results in a dramatic loss of selectivity against the off-target PI3Kα (dropping from 88-fold to a mere 8.5-fold)[3]. Conversely, while the benzoimidazole scaffold (Compound 17d) improves selectivity, it severely diminishes absolute potency against the target PI3Kγ/δ isoforms[3]. The pyrazolo[1,5-a]pyridine core uniquely balances sub-nanomolar potency with high isoform selectivity, outperforming the clinical dual-inhibitor Tenalisib in absolute potency[3].

Experimental Confirmation & Self-Validating Protocols

To confirm these MoA claims, rigorous, self-validating experimental workflows are required. Below are the standardized protocols for biochemical and cellular validation.

Self-validating experimental workflow for profiling pyrazolo[1,5-a]pyridine inhibitors.

Protocol 1: Biochemical Profiling via ADP-Glo Kinase Assay

Objective: Quantify the IC₅₀ of pyrazolo[1,5-a]pyridine derivatives against class I PI3K isoforms (α, β, γ, δ).

Causality of Experimental Choices: The ADP-Glo assay is selected over radiometric assays because it directly measures ADP production, providing a universal and highly sensitive readout for kinase activity. Crucially, the ATP concentration for each isoform is set exactly at its apparent Michaelis constant ( Km​ ). This ensures that the assay is highly sensitive to ATP-competitive inhibitors (like pyrazolo[1,5-a]pyridines) and that the derived IC₅₀ values closely approximate the true inhibition constant ( Ki​ ) without being artificially skewed by excessive ATP competition[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS).

  • Compound Titration: Serially dilute the pyrazolo[1,5-a]pyridine compounds in DMSO to create a 10-point concentration curve. Ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine the diluted compounds with recombinant PI3K protein in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the PIP2 substrate and ATP (at isoform-specific Km​ ) to initiate lipid phosphorylation. Incubate for 60 minutes at 37°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (30 minutes).

  • Self-Validating Controls:

    • No-Enzyme Control (NEC): Establishes the baseline luminescence (0% activity).

    • Vehicle Control (DMSO): Establishes maximum kinase activity (100% activity).

    • Quality Metric: Calculate the Z'-factor for the plate. A Z' > 0.6 is mandatory to validate the assay's statistical robustness and confirm that the observed inhibition is compound-driven, not an assay artifact.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT S473)

Objective: Confirm that the in vitro biochemical potency translates to intracellular target engagement and pathway suppression[3].

Causality of Experimental Choices: RAW264.7 murine macrophages are utilized because they endogenously express high levels of PI3Kγ, eliminating the artificial stoichiometry issues associated with transient overexpression models[3]. We specifically probe for the phosphorylation of AKT at Serine 473 (S473). Since S473 is directly phosphorylated by mTORC2 in a strictly PIP3-dependent manner, it serves as a highly reliable, direct downstream readout of PI3K lipid kinase inhibition[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed RAW264.7 cells in 6-well plates at 5×105 cells/well. Serum-starve the cells for 12 hours prior to treatment to reduce basal, growth-factor-induced AKT phosphorylation.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyridine inhibitor (e.g., 0.1 nM to 1 μM) for 2 hours.

  • Stimulation: Stimulate the cells with C5a (10 nM) for 5 minutes to acutely activate the GPCR-PI3Kγ signaling axis[3].

  • Lysis & Protein Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-AKT signal).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (S473) and total AKT.

  • Self-Validating Controls: Use GAPDH or β-actin as a loading control to ensure uniform protein concentration across lanes. The ratio of p-AKT to total AKT normalizes the data, confirming that the compound inhibits phosphorylation rather than downregulating total AKT protein expression.

Conclusion & In Vivo Translation

The rigorous experimental validation outlined above confirms that the pyrazolo[1,5-a]pyridine scaffold provides an optimal balance of potency and selectivity for kinase inhibition. When translated to in vivo models, optimized derivatives (such as Compound 20e) exhibit favorable pharmacokinetic properties (suitability for oral administration) and demonstrate potent antitumor efficacy in MC38 syngeneic mouse models, validating the scaffold's utility in modern drug development[3].

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid in Drug Discovery Workflows As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid in Drug Discovery Workflows

As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical building blocks is just as critical as the synthesis itself. 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1378796-99-6) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. Its unique electronic properties make it a cornerstone in the development of targeted therapeutics, including potent PI3Kγ/δ dual inhibitors for cancer immunotherapy[1] and complex dopamine D3 receptor ligands[2].

However, the physicochemical properties that make this compound biologically active also dictate strict operational and disposal protocols. This guide provides a self-validating, step-by-step methodology for managing this compound from the benchtop to final waste destruction.

Hazard Assessment & Mechanistic Causality

Before detailing logistical procedures, we must establish the causality behind the compound's hazard profile. The compound is classified under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • Irritation Causality: The carboxylic acid moiety acts as a localized proton donor. Upon contact with the slightly alkaline environment of ocular fluid or the moisture on mucosal membranes, it rapidly dissociates. This causes localized pH disruption and acute cellular irritation, directly resulting in the H315, H319, and H335 designations.

  • Tissue Penetration Causality: Unlike simple aliphatic acids, the lipophilic, aromatic pyrazolopyridine core enhances the molecule's ability to partition into and permeate the stratum corneum of the skin, exacerbating its dermal irritant effects.

Operational Handling & Synthesis Protocol

To ensure a self-validating safety system, handling protocols must be tied directly to the chemical's behavior in standard workflows, such as amide coupling (e.g., using HATU/DIPEA in DMF)[2].

Step-by-Step Handling Methodology:

  • PPE Selection: Don a standard laboratory coat, safety goggles, and nitrile gloves.

    • Causality: This compound is frequently dissolved in polar aprotic solvents like DMF or DMSO during synthesis[2]. These solvents permeate latex rapidly, carrying the dissolved active compound directly through the glove to the skin. Nitrile offers superior chemical resistance to this solvent class.

  • Weighing: Weigh the solid powder exclusively within a calibrated ductless fume hood or a localized exhaust ventilation (LEV) system.

    • Causality: The fine powder poses an inhalation risk (H335). The LEV prevents aerosolization into the researcher's breathing zone.

  • Transfer & Dissolution: Transfer the solid directly into the reaction vessel and immediately seal it, or dissolve it in the reaction solvent. Once in solution, the inhalation hazard is neutralized, transitioning the risk strictly to dermal exposure.

Waste Segregation & Disposal Procedures

Proper disposal requires segregating waste streams based on the compound's ionization state and solvent matrix.

Step-by-Step Disposal Methodology:

  • Aqueous Waste Routing (Post-Reaction Workup):

    • Action: During the liquid-liquid extraction phase of an amide coupling, the reaction is typically quenched with saturated aqueous NaHCO₃.

    • Mechanism: The basic environment deprotonates any unreacted 4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt.

    • Disposal: Route this aqueous layer to the designated "Basic Aqueous Waste" carboy.

    • Self-Validation: Periodically test the waste carboy with pH strips. The pH must remain between 8.0–10.0. If the pH drops below 5.0, the compound will re-protonate and precipitate out of solution, potentially clogging waste lines or reacting with other organic waste.

  • Organic Waste Routing:

    • Action: Collect the organic extraction solvent (e.g., EtOAc, DCM) and the reaction solvent (DMF).

    • Disposal: Deposit into the "Non-Halogenated" or "Halogenated" organic waste drum, strictly depending on the extraction solvent used.

  • Solid Waste & Incineration Preparation:

    • Action: Collect all contaminated spatulas, weighing paper, and empty reagent vials in a double-bagged, puncture-proof polyethylene bin.

    • Mechanism: Solid waste containing pyrazolopyridine derivatives must be designated for high-temperature incineration (>800°C). Because the fused bicyclic ring contains nitrogen, incomplete combustion can yield toxic nitrogen oxides (NOx). Ensure your waste management vendor utilizes incinerators equipped with NOx scrubbers to prevent environmental acid rain contamination.

WasteSegregation Start Reaction Workup (Contains 1378796-99-6) Phase Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Start->Phase SolidWaste Solid Waste (Vials, Tips, PPE) Start->SolidWaste Consumables OrgLayer Organic Layer (Product + EtOAc) Phase->OrgLayer AqLayer Aqueous Layer (Unreacted Acid Salt) Phase->AqLayer OrgWaste Organic Waste Drum OrgLayer->OrgWaste Post-purification AqWaste Aqueous Basic Waste AqLayer->AqWaste Incineration High-Temp Incineration (with NOx Scrubbers) SolidWaste->Incineration OrgWaste->Incineration AqWaste->Incineration Neutralized

Caption: Workflow for segregation and disposal of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid waste.

Quantitative Operational Parameters

The following table summarizes the critical quantitative data required to maintain a safe and compliant laboratory environment when handling this specific building block.

Physicochemical / Operational ParameterQuantitative Value / RangeOperational Implication
GHS Hazard Codes H302, H315, H319, H335Requires LEV and nitrile gloves to prevent dermal/respiratory irritation.
Estimated pKa (Carboxylic Acid) ~3.5 – 4.5Will disrupt physiological pH; requires basic aqueous quenching.
Aqueous Waste pH Target 8.0 – 10.0Maintains compound as a soluble sodium salt to prevent precipitation.
Incineration Temperature > 800 °CRequired to thermally break the stable pyrazolopyridine bicyclic ring.
Combustion Byproducts NOx, CO, CO₂Mandates the use of environmental NOx scrubbers at the disposal facility.

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent cross-contamination of the laboratory environment.

Solid Spill Protocol:

  • Dampen: Lightly mist the spilled powder with distilled water using a spray bottle. Causality: This instantly suppresses dust formation, eliminating the H335 respiratory hazard.

  • Collect: Use a dedicated plastic scoop to gently sweep the dampened material. Do not use a standard brush, which can flick microscopic particles into the air.

  • Sanitize: Wipe the surface with a paper towel soaked in a mild alkaline solution (e.g., dilute NaHCO₃) to neutralize and dissolve any residual acid, followed by a final water rinse.

Solution Spill Protocol (e.g., dissolved in DMF):

  • Absorb: Apply an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth) over the liquid. Causality: Do not use combustible materials like paper towels for large solvent spills, as DMF is combustible and can react exothermically with certain active reagents.

  • Contain: Sweep the saturated absorbent into a sealable hazardous waste bag.

  • Ventilate: Ensure the fume hood sashes are open to the maximum safe operating height to clear residual solvent vapors.

SpillResponse Spill Spill Detected (1378796-99-6) Type State of Material? Spill->Type Solid Solid Powder Type->Solid Dry Liquid In Solution (e.g., DMF) Type->Liquid Dissolved SolidAction 1. Dampen with water 2. Sweep gently 3. Solid waste bin Solid->SolidAction LiquidAction 1. Apply inert absorbent 2. Collect in sealed bin 3. Wash area Liquid->LiquidAction EHS Report to EHS & Update Inventory SolidAction->EHS LiquidAction->EHS

Caption: Decision tree for spill response involving 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Sources

Handling

Personal protective equipment for handling 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. Given the limited publicly available safety data for this speci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. Given the limited publicly available safety data for this specific molecule, the following protocols are grounded in the established best practices for handling structurally similar and potentially hazardous research chemicals, such as pyridine- and pyrazole-based carboxylic acids. It is imperative to treat this compound with a high degree of caution, assuming it may present hazards including skin, eye, and respiratory irritation.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Before handling 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, a comprehensive evaluation of potential hazards is essential.

Assumed Hazard Profile:

Based on analogous structures like Pyrazolo[1,5-a]pyridine-2-carboxylic acid and various pyridinecarboxylic acids, the following potential hazards should be assumed[1][2]:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact[1][2].

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[3].

Physical and Chemical Properties (Anticipated):

PropertyAnticipated Value/StateRationale/Source
Physical Form SolidBased on similar listed compounds[4].
Stability Stable under normal laboratory conditionsGeneral characteristic of similar chemical structures[2][3].
Incompatibilities Strong oxidizing agents, bases, aminesCommon incompatibilities for carboxylic acids and nitrogen-containing heterocycles[1][2].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable first choice for handling pyridine-based compounds[5]. Always inspect gloves for tears or punctures before use and replace them immediately if compromised. Double-gloving is recommended for extended procedures or when handling larger quantities.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, tightly fitting safety goggles or a full-face shield should be used[6][7].

  • Skin and Body Protection: A laboratory coat is essential to protect against skin contact[5][6]. For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk[5][6]. If a fume hood is not available, or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used[6][7].

PPE Selection Workflow:

Caption: PPE selection workflow based on procedural risk assessment.

Operational and Disposal Plans

Engineering Controls and Safe Handling Practices:

  • Ventilation: Always handle 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood[5][6].

  • Dust Minimization: When handling the solid material, take care to minimize the generation of dust. Use techniques such as gentle scooping and weighing on paper within the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3][6]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[3].

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][7].

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a significant release of dust, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust clouds[6]. Use an absorbent material like sand or vermiculite for solutions[5].

  • Collect and Dispose: Place the collected material into a sealed, labeled container for hazardous waste disposal[7].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Spill Response Workflow:

Spill_Response Alert Alert Personnel & Evacuate Area (if necessary) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Alert->Don_PPE Assess Severity Contain_Spill Contain Spill (Sweep solid, absorb liquid) Don_PPE->Contain_Spill Collect_Waste Collect in Sealed Container for Disposal Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Step-by-step spill response workflow.

Disposal Plan:

All waste containing 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the chemical waste in strict accordance with all local, regional, and national environmental regulations[3][4].

  • Incineration: A common disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3]. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

Emergency Response Plan

First Aid Measures:

In the event of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7].

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[3][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[6][7].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][7].

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire involving this compound[2][7].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and carbon monoxide[2][6].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

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